molecular formula C15H17N3O3S B15588219 VPC-18005

VPC-18005

Katalognummer: B15588219
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: DTEAZCJUKPARQD-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VPC-18005 is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEAZCJUKPARQD-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VPC-18005: A Targeted Approach to Inhibit the Oncogenic Transcription Factor ERG in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prostate cancer is a leading cause of cancer-related death in men, with a significant subset of cases driven by the aberrant expression of the ETS-related gene (ERG) transcription factor, most commonly due to a TMPRSS2-ERG gene fusion.[1][2] This fusion places ERG under the control of an androgen-responsive promoter, leading to its overexpression and the promotion of tumorigenesis.[3][4] VPC-18005 is a novel small molecule inhibitor designed to directly target the DNA-binding ETS domain of ERG, offering a promising therapeutic strategy for this molecularly defined subset of prostate cancers.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to ERG as a Therapeutic Target in Prostate Cancer

The TMPRSS2-ERG gene fusion represents one of the most frequent genomic alterations in prostate cancer, occurring in approximately 50% of cases.[1][7] The resulting overexpression of the ERG oncoprotein drives key aspects of cancer progression, including cell invasion, migration, and inhibition of apoptosis.[2][8] The dependence of these tumors on ERG activity, a concept known as "oncogene addiction," makes it an attractive therapeutic target.[3][9] However, as a transcription factor, ERG has been traditionally considered "undruggable" due to the lack of well-defined enzymatic pockets.[2] this compound emerged from rational drug design efforts to overcome this challenge by targeting a previously identified pocket on the ERG ETS domain.[5][10]

This compound: Mechanism of Action

This compound is a small molecule antagonist that was identified through in silico screening of millions of compounds.[5] Its mechanism of action is centered on the direct and specific binding to the DNA-binding ETS domain of the ERG protein.[6][11]

Key aspects of this compound's mechanism include:

  • Direct Binding to the ERG-ETS Domain: Biophysical methods, including NMR spectroscopy, have confirmed the direct interaction of this compound with the ETS domain of ERG.[5]

  • Steric Hindrance of DNA Binding: By occupying a pocket adjacent to the DNA recognition helix (α3) of the ETS domain, this compound sterically blocks the binding of ERG to its cognate DNA sequences.[5][10] This disruption of the ERG-DNA interaction is a key feature that distinguishes it from other indirect inhibitors.[5]

  • Inhibition of ERG-Mediated Transcription: By preventing ERG from binding to the promoters and enhancers of its target genes, this compound effectively inhibits the transcriptional program driven by ERG.[5][12] This leads to the downregulation of key downstream effectors involved in cell motility and invasion, such as SOX9.[5][11]

  • No Effect on ERG Protein Levels: Unlike some other inhibitors that promote ERG degradation, this compound does not alter the overall cellular levels of the ERG protein.[5][10] Its action is at the level of inhibiting ERG's function.

Below is a diagram illustrating the mechanism of action of this compound.

VPC18005_Mechanism Mechanism of Action of this compound TMPRSS2_ERG TMPRSS2-ERG Fusion (in ~50% of Prostate Cancers) ERG_Protein Overexpressed ERG Protein TMPRSS2_ERG->ERG_Protein leads to ETS_Domain ERG ETS Domain ERG_Protein->ETS_Domain contains DNA ERG Binding Site on DNA (e.g., on SOX9 promoter) ETS_Domain->DNA binds to Transcription ERG-Mediated Gene Transcription DNA->Transcription activates VPC18005 This compound VPC18005->ETS_Domain Block Binding Blocked Invasion Cell Migration & Invasion Transcription->Invasion promotes Block->DNA X

Caption: Mechanism of this compound as an ERG inhibitor.

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and efficacy in ERG-positive prostate cancer models.

Table 1: In Vitro Inhibition of ERG-Mediated Transcription
Cell LineDescriptionIC50 (µM)Citation(s)
PNT1B-ERGImmortalized prostate epithelial cells overexpressing ERG3[5][10][12]
VCaPProstate cancer cell line with endogenous TMPRSS2-ERG fusion6[5][10][12]

IC50 values were determined using a luciferase reporter assay with an ETS-responsive element.

Table 2: Effects on Cell Viability and Motility
AssayCell Line(s)Concentration of this compoundEffectCitation(s)
Cell Viability (MTS Assay)PNT1B-ERG, VCaP, PC30.2–25 µMNo significant decrease in cell viability[5][13]
Cell MigrationPNT1B-ERG5 µMSignificant reduction in cell migration[5][12]
Cell InvasionPNT1B-ERG5 µMSignificant reduction in cell invasion[5][13]
Spheroid InvasionPNT1B-ERGNot specifiedSignificant reduction in the rate of invasion between day 2 and 6[5][13]
Table 3: In Vivo Efficacy in a Zebrafish Xenograft Model
Cell LineTreatment Concentration (µM)OutcomeCitation(s)
PNT1B-ERG1 or 1020–30% decrease in the dissemination of cancer cells[12]
VCaP1 or 1020–30% decrease in the dissemination of cancer cells[12]

Key Signaling Pathways Modulated by this compound

The primary signaling pathway disrupted by this compound is the ERG-driven transcriptional network. By inhibiting ERG's ability to bind DNA, this compound effectively shuts down the expression of a suite of genes critical for prostate cancer progression.

A key downstream target of ERG that is inhibited by this compound is SOX9 . SOX9 is a transcription factor implicated in prostate organogenesis, and its dysregulation is linked to cancer pathogenesis.[5] ERG induces SOX9 expression, which in turn stimulates prostate cancer invasion.[5]

ERG_Signaling_Pathway ERG Signaling Pathway and this compound Inhibition cluster_0 TMPRSS2-ERG Fusion AR Androgen Receptor (AR) TMPRSS2_Promoter TMPRSS2 Promoter AR->TMPRSS2_Promoter activates Androgen Androgens Androgen->AR ERG_Gene ERG Gene TMPRSS2_Promoter->ERG_Gene drives expression of ERG_Protein ERG Protein ERG_Gene->ERG_Protein translates to SOX9_Gene SOX9 Gene ERG_Protein->SOX9_Gene activates transcription of SOX9_Protein SOX9 Protein SOX9_Gene->SOX9_Protein translates to Invasion Cell Invasion and Metastasis SOX9_Protein->Invasion promotes VPC18005 This compound VPC18005->ERG_Protein inhibits DNA binding of

Caption: ERG signaling pathway and this compound inhibition.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. For complete details, please refer to the cited literature.

Luciferase Reporter Assay for ERG Transcriptional Activity

Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

Methodology:

  • Cell Culture: PNT1B-ERG or VCaP cells are seeded in 96-well plates.

  • Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid containing multiple ETS-binding sites (pETS-luc) and a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, cells are treated with a dose range of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

  • Lysis and Reading: After a further 24-48 hours, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as a percentage of the activity in DMSO-treated control cells, and IC50 values are calculated using non-linear regression.

Cell Viability (MTS) Assay

Objective: To assess the cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., PNT1B-ERG, VCaP, PC3) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Reading: After a 1-4 hour incubation, the absorbance at 490 nm is measured using a plate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Results are typically expressed as a percentage of the viability of control-treated cells.

Western Blotting for ERG Protein Expression

Objective: To determine if this compound affects the levels of ERG protein.

Methodology:

  • Cell Treatment and Lysis: VCaP cells are treated with this compound for various durations (e.g., 0, 2, 4, 24, 48 hours). In some experiments, cells are pre-treated with a protein synthesis inhibitor like cycloheximide. Cells are then lysed in RIPA buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERG. A loading control antibody (e.g., vinculin or GAPDH) is also used.

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the ERG band is compared to the loading control to assess any changes in protein levels.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To directly assess the ability of this compound to disrupt the binding of the ERG-ETS domain to DNA.

Methodology:

  • Probe Labeling: A double-stranded DNA oligonucleotide containing a consensus ETS-binding site is labeled with a fluorescent dye.

  • Binding Reaction: Recombinant ERG-ETS domain protein is incubated with the fluorescently labeled DNA probe in a binding buffer.

  • Inhibitor Addition: Increasing concentrations of this compound or a control compound are added to the binding reactions.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is imaged to detect the fluorescently labeled DNA.

  • Analysis: A "shift" in the migration of the DNA probe indicates binding to the ERG protein. A reduction in the shifted band in the presence of this compound indicates disruption of the ERG-DNA complex.

Zebrafish Xenograft Model of Metastasis

Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer cell metastasis.

Methodology:

  • Cell Labeling and Injection: ERG-expressing prostate cancer cells (PNT1B-ERG or VCaP) are labeled with a fluorescent dye and microinjected into the perivitelline space of 2-day-old zebrafish embryos.

  • Treatment: The embryos are then placed in water containing this compound (e.g., 1 or 10 µM) or a vehicle control.

  • Imaging: The dissemination of the fluorescently labeled cancer cells from the injection site to the rest of the embryo is monitored daily using fluorescence microscopy.

  • Quantification: The number of embryos with metastatic cells is counted at a specific time point (e.g., 5 days post-injection).

  • Statistical Analysis: Statistical tests (e.g., chi-square test) are used to determine if there is a significant difference in the incidence of metastasis between the treated and control groups.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_in_silico In Silico Discovery cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Virtual_Screening Virtual Screening of 3 Million Compounds Docking Docking to ERG-ETS Domain Pocket Virtual_Screening->Docking Lead_Identification Identification of this compound as a Lead Compound Docking->Lead_Identification Luciferase_Assay Luciferase Reporter Assay (IC50 Determination) Lead_Identification->Luciferase_Assay EMSA EMSA (ERG-DNA Binding) Luciferase_Assay->EMSA Western_Blot Western Blot (ERG Protein Levels) EMSA->Western_Blot Cell_Assays Cell Viability, Migration, and Invasion Assays Western_Blot->Cell_Assays Zebrafish_Xenograft Zebrafish Xenograft Model (Metastasis) Cell_Assays->Zebrafish_Xenograft

References

VPC-18005: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer. This document provides a comprehensive technical overview of the structure, chemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and precision medicine. All quantitative data is presented in structured tables, and key experimental methodologies mentioned in the source literature are described. Visual diagrams of the mechanism of action and experimental workflows are provided to facilitate understanding.

Chemical Structure and Properties

This compound is composed of a hydrophobic isopropyl benzyl (B1604629) group linked by an azo moiety to a negatively charged 5′ carboxyl 4-thiazolidanone group.[1][2] The R-isomer is reported to have the most favorable binding energy.[1][2][3]

PropertyValueSource
Molecular Weight 318 g/mol (at pH 7)[1][2][3]
Formula C15H17N3O3SN/A
CAS Number 2242480-48-2N/A
Solubility Soluble in media[1][2]
Stability Stable in media for at least 3 days (93%)[1][2]
Appearance SolidN/A
Storage (Solid Powder) -20°C for 12 months; 4°C for 6 monthsN/A
Storage (In Solvent) -80°C for 6 months; -20°C for 6 monthsN/A
Solubility (in DMSO) 10 mMN/A

Biological Activity and Mechanism of Action

This compound is a direct inhibitor of the ERG transcription factor, which is a key driver in approximately half of all prostate cancers.

Mechanism of Action

This compound functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting ERG-mediated transcription of genes involved in cell migration, invasion, and other pro-oncogenic processes.[1][2]

Mechanism of Action of this compound cluster_0 Normal ERG Function cluster_1 This compound Inhibition ERG ERG Protein ETS_Domain ETS Domain ERG->ETS_Domain contains DNA Target DNA ETS_Domain->DNA binds to Transcription Gene Transcription (Migration, Invasion) DNA->Transcription initiates VPC18005 This compound Blocked_ETS Blocked ETS Domain VPC18005->Blocked_ETS binds to No_Binding No Binding Inhibition Inhibition of Transcription DNA_2->Inhibition leads to

Caption: Mechanism of this compound inhibiting ERG-DNA binding.

In Vitro Efficacy

This compound has demonstrated potent and specific activity in preclinical studies.

AssayCell LineIC50 ValueSource
pETS-luc Reporter ActivityPNT1B-ERG3 µM[1][2]
pETS-luc Reporter ActivityVCaP6 µM[1][2]
  • Cell Migration and Invasion: this compound has been shown to reduce the migration and invasion rates of ERG-overexpressing prostate cancer cells in vitro.[1][2]

  • Gene Expression: The compound inhibits the expression of ERG-regulated genes, such as SOX9, which is involved in prostate cancer invasion.[1][2]

  • Cell Viability: Importantly, this compound does not significantly affect the viability of either ERG-expressing or non-ERG-expressing prostatic cells at effective concentrations, suggesting a non-toxic anti-metastatic potential.[1][2]

Experimental Protocols

While the primary research article "Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer" by Butler et al. (2017) in Oncotarget describes the experimental methods used, detailed step-by-step protocols are not publicly available in the main publication or its supplementary materials. The following is a summary of the methodologies based on the available information.

NMR Spectroscopy
  • Purpose: To confirm the direct binding of this compound to the ERG-ETS domain.

  • Method Summary: ¹H-NMR spectroscopy was used to monitor the chemical shifts of this compound upon titration with increasing concentrations of the recombinant ERG-ETS domain. Perturbations in the chemical shifts of specific protons on this compound indicate direct interaction with the ERG protein.

Western Blot Analysis
  • Purpose: To assess the effect of this compound on ERG protein levels.

  • Method Summary: VCaP cells were treated with cycloheximide (B1669411) to inhibit new protein synthesis, followed by treatment with this compound at various concentrations and for different durations. Cell lysates were then subjected to SDS-PAGE and immunoblotting using an anti-ERG antibody to detect changes in ERG protein levels.

Dual-Luciferase Reporter Assay
  • Purpose: To quantify the inhibitory effect of this compound on ERG-mediated transcription.

  • Method Summary: PNT1B-ERG and VCaP cells were transiently transfected with a pETS-luciferase reporter plasmid (containing ERG binding sites driving luciferase expression) and a Renilla luciferase control plasmid. Cells were then treated with varying concentrations of this compound, and the luciferase activity was measured. The ratio of firefly to Renilla luciferase activity was used to determine the specific inhibition of ERG transcriptional activity.

Dual-Luciferase Reporter Assay Workflow Start Start Transfection Transfect cells with pETS-luc and Renilla plasmids Start->Transfection Treatment Treat cells with This compound Transfection->Treatment Lysis Lyse cells Treatment->Lysis Measure_Luciferase Measure Firefly and Renilla luciferase activity Lysis->Measure_Luciferase Analysis Analyze data (Firefly/Renilla ratio) Measure_Luciferase->Analysis End End Analysis->End

Caption: Workflow for the dual-luciferase reporter assay.

Cell Migration and Invasion Assays
  • Purpose: To evaluate the effect of this compound on the migratory and invasive potential of ERG-expressing cells.

  • Method Summary:

    • Migration: A real-time cell analysis system (xCelligence) was used. PNT1B-ERG cells were seeded in the upper chamber of a Boyden-like chamber, and their migration through a porous membrane towards a chemoattractant was monitored in the presence or absence of this compound.

    • Invasion: Spheroids of PNT1B-ERG cells were embedded in a matrix (e.g., Matrigel), and the invasion of cells into the surrounding matrix was quantified over several days in the presence or absence of this compound.

Cell Migration/Invasion Assay Workflow cluster_migration Migration Assay cluster_invasion Invasion Assay Seed_Migration Seed cells in upper chamber Add_VPC_Migration Add this compound Seed_Migration->Add_VPC_Migration Monitor_Migration Monitor real-time cell migration Add_VPC_Migration->Monitor_Migration Embed_Spheroids Embed cell spheroids in matrix Add_VPC_Invasion Add this compound Embed_Spheroids->Add_VPC_Invasion Quantify_Invasion Quantify invasion over time Add_VPC_Invasion->Quantify_Invasion

Caption: Workflow for cell migration and invasion assays.

Conclusion

This compound represents a promising lead compound for the development of targeted therapies for ERG-positive prostate cancer. Its well-characterized mechanism of action, potent in vitro activity, and favorable non-cytotoxic profile make it a valuable tool for both basic research and translational studies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy in relevant animal models, is warranted to advance its clinical potential.

References

The Discovery and Synthesis of VPC-18005: A Targeted Inhibitor of the ERG Transcription Factor in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, synthesis, and characterization of VPC-18005, a novel small molecule inhibitor of the ETS-related gene (ERG) transcription factor. Genomic rearrangements that lead to the aberrant overexpression of ERG are a hallmark of approximately 50% of prostate cancers and are critically implicated in disease progression and metastasis. This compound was identified through a rational drug discovery pipeline and has been shown to directly bind to the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity and downstream oncogenic signaling. This whitepaper details the mechanism of action, quantitative biological data, and the experimental protocols utilized in the characterization of this compound, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

The fusion of the androgen-regulated TMPRSS2 gene with the ERG locus represents one of the most frequent genomic alterations in prostate cancer. The resulting overexpression of the ERG transcription factor drives a pro-tumorigenic program, including the promotion of epithelial-to-mesenchymal transition (EMT), cellular invasion, and metastasis.[1][2] The critical role of ERG in prostate cancer progression makes it a compelling therapeutic target. However, the direct inhibition of transcription factors with small molecules has historically been a significant challenge in drug discovery.

This compound emerged from a targeted effort to identify small molecules that could disrupt the DNA-binding function of the ERG protein.[1][2] This compound was discovered using a combination of in silico screening and biophysical validation, and it has demonstrated the ability to inhibit ERG-mediated transcription, reduce the invasive potential of prostate cancer cells in vitro, and suppress metastasis in vivo.[1] This document serves as a central repository of the technical data and methodologies associated with this compound.

Discovery of this compound

The identification of this compound was accomplished through a rational drug discovery workflow designed to find a small molecule that could physically occupy the DNA-binding pocket of the ERG-ETS domain.[1]

Discovery_Workflow cluster_in_silico In Silico Phase cluster_validation Biophysical & In Vitro Validation cluster_in_vivo In Vivo Characterization virtual_screening Virtual Screening (3 Million Compounds) docking Docking into ERG-ETS Domain Pocket virtual_screening->docking scoring Top 0.01% Scored Candidates Selected docking->scoring nmr NMR Spectroscopy (Binding Confirmation) scoring->nmr luciferase Luciferase Reporter Assays (Functional Inhibition) nmr->luciferase lead_id Lead Identification (this compound) luciferase->lead_id zebrafish Zebrafish Xenograft Model (Metastasis Assay) lead_id->zebrafish

Figure 1: Drug discovery workflow for this compound.

The process began with an in silico screen of a library containing three million small molecules.[3] These compounds were computationally docked into a pocket on the ERG-ETS domain that is critical for DNA binding. This compound was among the top 0.01% of candidates based on its predicted binding affinity.[3] Subsequent biophysical validation using Nuclear Magnetic Resonance (NMR) spectroscopy confirmed a direct interaction between this compound and the ERG-ETS domain.[1]

Synthesis of this compound

The chemical name for this compound is 2-(5-((E)-4-isopropylbenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)succinic acid. While the specific, detailed synthesis protocol for this compound has not been published, a general synthetic route can be proposed based on established methods for the synthesis of similar rhodanine-based thiazole (B1198619) derivatives.

The core of the molecule is a thiazolidinone ring, which is typically synthesized via a Knoevenagel condensation. The likely synthetic strategy would involve:

  • Formation of the Thiazolidinone Core: Condensation of a substituted thiourea (B124793) with a dicarboxylic acid or its derivative to form the 2-aminothiazol-4-one scaffold.

  • Knoevenagel Condensation: A base-catalyzed reaction between the 2-aminothiazol-4-one intermediate and 4-isopropylbenzaldehyde. This step forms the benzylidene bond and establishes the core structure of this compound.

  • Functionalization: Attachment of the succinic acid moiety to the amino group at the 2-position of the thiazole ring.

Further optimization and purification would be required to isolate the final compound in its desired isomeric form.

Mechanism of Action

This compound functions as a direct antagonist of the ERG transcription factor. Its mechanism of action is centered on the disruption of the ERG-DNA interaction, which is a prerequisite for ERG-mediated gene regulation.[1]

ERG_Inhibition_Pathway ERG ERG Protein DNA DNA (ETS Binding Site) ERG->DNA Binds to Transcription Target Gene Transcription (e.g., SOX9) DNA->Transcription Initiates VPC18005 This compound VPC18005->ERG Directly Binds & Inhibits Metastasis Invasion & Metastasis Transcription->Metastasis Promotes

Figure 2: Inhibition of the ERG signaling pathway by this compound.

By binding to the ETS domain, this compound sterically hinders the ability of ERG to engage with its cognate DNA binding sites in the promoter regions of its target genes.[1][4] One such critical downstream target is SOX9, a gene known to promote prostate cancer invasion.[2][4] By inhibiting ERG's transcriptional activity, this compound effectively downregulates the expression of SOX9 and other genes involved in cell motility and invasion, thereby exerting its anti-metastatic effects.[2][4]

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

Assay Type Cell Line Parameter Value Reference
ERG-mediated Luciferase Activity PNT1B-ERG IC50 3 µM [2]
ERG-mediated Luciferase Activity VCaP IC50 6 µM [2]

| Binding to ERG-ETS Domain | N/A | Kd | 250 µM |[5] |

Table 2: Cellular Effects of this compound

Assay Type Cell Line Concentration Effect Reference
Cell Viability PNT1B-ERG, VCaP, PC3 Up to 25 µM No significant cytotoxicity [1]
Cell Migration & Invasion PNT1B-ERG 5 µM Inhibition of migration and invasion [2]

| SOX9 Gene Expression | VCaP | 25 µM | Markedly decreased expression |[2][4] |

Table 3: In Vivo Efficacy of this compound in a Zebrafish Xenograft Model

Treatment Group Concentration Effect Reference
This compound 1 µM 20-30% decrease in cancer cell dissemination

| this compound | 10 µM | 20-30% decrease in cancer cell dissemination | |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on the descriptions provided in Butler et al., 2017.[1][2]

Cell Culture
  • Cell Lines: PNT1B-ERG (ERG-overexpressing) and VCaP (endogenously ERG-expressing) prostate cancer cell lines were used. PC3 cells served as a non-ERG expressing control.

  • Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Luciferase Reporter Assay
  • Objective: To quantify the inhibition of ERG transcriptional activity.

  • Procedure:

    • PNT1B-ERG and VCaP cells were seeded in 96-well plates.

    • Cells were co-transfected with a pETS-luciferase reporter plasmid (containing ERG binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).

    • After 24 hours, cells were treated with a dose range of this compound (0.1–100 µM) or DMSO as a vehicle control.

    • Following a 24-hour incubation, luciferase activity was measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity was calculated and normalized to the DMSO control to determine the percent inhibition.

    • IC50 values were calculated using non-linear regression analysis.[2][3]

NMR Spectroscopy
  • Objective: To confirm the direct binding of this compound to the ERG-ETS domain.

  • Procedure:

    • 15N-labeled ERG-ETS domain protein was expressed and purified.

    • 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of the protein were acquired in the absence and presence of a 10-fold molar excess of this compound.

    • Chemical shift perturbations of the amide backbone peaks upon addition of the compound were monitored.

    • Residues with significant chemical shift changes were mapped onto the 3D structure of the ERG-ETS domain to identify the binding site.[1]

Cell Migration and Invasion Assays
  • Objective: To assess the effect of this compound on the migratory and invasive properties of ERG-expressing cells.

  • System: xCELLigence Real-Time Cell Analysis (RTCA) system with CIM-Plates (16-well plates with microelectronic sensors).

  • Migration Assay Procedure:

    • The lower chamber of the CIM-plate was filled with media containing 10% FBS as a chemoattractant.

    • PNT1B-ERG cells were seeded into the upper chamber in serum-free media.

    • After 24 hours, cells were treated with 5 µM this compound or DMSO.

    • The migration of cells from the upper to the lower chamber was monitored in real-time by the impedance sensors for 48 hours. The rate of migration was determined from the slope of the cell index curve.[1][2]

  • Invasion Assay Procedure: The protocol is similar to the migration assay, with the addition of a layer of Matrigel to the upper chamber to simulate a basement membrane, which cells must degrade to invade.

Zebrafish Xenograft Model
  • Objective: To evaluate the anti-metastatic potential of this compound in an in vivo model.

  • Procedure:

    • PNT1B-ERG cells were fluorescently labeled.

    • The labeled cells were microinjected into the yolk sac of zebrafish embryos at 2 days post-fertilization.

    • The embryos were then exposed to this compound (1 µM or 10 µM) or DMSO in their water.

    • After 5 days of daily treatment, the dissemination of fluorescent cancer cells from the yolk sac to the rest of the zebrafish body was quantified using fluorescence microscopy.[1]

Conclusion

This compound is a promising first-in-class small molecule inhibitor of the ERG transcription factor. Its discovery validates the feasibility of directly targeting the DNA-binding domain of oncogenic transcription factors. The compound effectively inhibits ERG transcriptional activity, reduces the migratory and invasive phenotype of ERG-positive prostate cancer cells, and demonstrates anti-metastatic potential in vivo, all without significant cytotoxicity at active concentrations.[1][2] The data and protocols presented in this whitepaper provide a foundational resource for further preclinical and clinical development of this compound and its derivatives as a potential therapeutic strategy for men with ERG-expressing prostate cancer.

References

VPC-18005: A Targeted Approach to Disrupting ERG-Mediated Transcription in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The aberrant expression of the ETS-related gene (ERG) transcription factor, driven by chromosomal translocations, is a hallmark of approximately 50% of prostate cancers and a key driver of disease progression. This technical guide provides an in-depth analysis of VPC-18005, a novel small molecule antagonist designed to directly inhibit ERG's oncogenic activity. We will explore its mechanism of action, present key quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the underlying biological processes and experimental designs. This document serves as a comprehensive resource for researchers and drug development professionals working on novel therapeutics for ERG-driven prostate cancer.

Introduction: The Role of ERG in Prostate Cancer

The fusion of the androgen-regulated TMPRSS2 gene with the ERG gene leads to the overexpression of a truncated, constitutively active ERG protein. This oncoprotein acts as a master regulator of a transcriptional program that promotes cell proliferation, invasion, and inhibits apoptosis. The DNA-binding ETS domain of ERG is crucial for its function, as it recognizes and binds to specific DNA sequences (ETS response elements) in the promoter and enhancer regions of its target genes. The critical role of ERG in prostate cancer pathogenesis makes it an attractive therapeutic target. However, directly targeting transcription factors with small molecules has historically been a significant challenge.

This compound: A Novel ERG Antagonist

This compound is a small molecule inhibitor identified through rational in silico drug design aimed at targeting the DNA-binding ETS domain of ERG.[1][2] Its design is predicated on sterically hindering the interaction between the ERG protein and its DNA-binding sites, thereby abrogating its ability to regulate gene expression.[1][2][3]

Mechanism of Action

This compound functions by directly binding to the ETS domain of the ERG protein.[1][4] This interaction has been confirmed through biophysical methods, including NMR spectroscopy.[1] The binding of this compound to the ETS domain physically obstructs the ability of ERG to engage with its cognate DNA sequences.[1][4] This disruption of the ERG-DNA interaction is the primary mechanism by which this compound inhibits ERG-mediated transcription.[1]

A key residue, Tyr371, within the ERG-ETS domain is critical for the interaction with DNA.[1] NMR data has shown that this compound perturbs this specific residue, providing insight into its antagonistic mechanism.[1] By preventing ERG from binding to the promoters and enhancers of its target genes, this compound effectively silences the oncogenic transcriptional program driven by ERG.

cluster_0 Normal ERG Function cluster_1 This compound Inhibition ERG ERG Protein ETS_Domain ETS Domain ERG->ETS_Domain contains DNA DNA (ETS Response Element) ETS_Domain->DNA binds to Transcription Target Gene Transcription (e.g., SOX9) DNA->Transcription initiates VPC18005 This compound Blocked_ETS Blocked ETS Domain VPC18005->Blocked_ETS binds to Inhibited_ERG ERG Protein (Inhibited) Inhibited_ERG->Blocked_ETS contains No_Binding Blocked_ETS->No_Binding prevents binding to DNA No_Transcription Inhibition of Transcription No_Binding->No_Transcription results in

Mechanism of this compound Action.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Cell Line Assay Metric Value Reference
PNT1B-ERGLuciferase Reporter AssayIC503 µM[1][3]
VCaPLuciferase Reporter AssayIC506 µM[1][3]
ERG-ETS Domain-Kd250 µM[4]

Table 1: In vitro efficacy of this compound.

Cell Line Treatment Effect Reference
VCaP25 µM this compoundSignificant decrease in SOX9 mRNA levels[3]
PNT1B-ERG5 µM this compoundReduced cell migration[1]
VCaP5 µM this compoundReduced cell migration and invasion[1]

Table 2: Cellular effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize this compound.

Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit ERG-driven gene expression.

Protocol:

  • Cell Seeding: PNT1B-ERG and VCaP cells are seeded in 96-well plates.

  • Transfection: Cells are co-transfected with a pETS-luc reporter plasmid (containing multiple ETS-binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a control for transfection efficiency).

  • Treatment: After 24 hours, cells are treated with a dose range of this compound (e.g., 0.1–100 µM) or DMSO as a vehicle control.

  • Lysis and Reading: After a 24-48 hour incubation period, cells are lysed, and luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly luciferase activity to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as a percentage of the activity observed in DMSO-treated control cells. IC50 values are calculated by fitting the dose-response data to a non-linear regression curve.

cluster_workflow Luciferase Assay Workflow A Seed PNT1B-ERG or VCaP cells in 96-well plates B Co-transfect with pETS-luc and Renilla plasmids A->B C Treat with this compound (dose range) or DMSO B->C D Incubate for 24-48 hours C->D E Lyse cells and measure Luciferase & Renilla activity D->E F Calculate Luciferase/Renilla ratio and normalize to DMSO control E->F G Determine IC50 value F->G

Luciferase Reporter Assay Workflow.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is utilized to directly visualize the inhibitory effect of this compound on the binding of the ERG-ETS domain to DNA.

Protocol:

  • Probe Labeling: A double-stranded DNA oligonucleotide containing a consensus ETS-binding site is labeled with a fluorescent dye.

  • Binding Reaction: Recombinant ERG-ETS domain protein is incubated with the fluorescently labeled DNA probe in a binding buffer.

  • Inhibitor Addition: Increasing concentrations of this compound or a vehicle control (DMSO) are added to the binding reactions.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is imaged to detect the fluorescently labeled DNA. A "shift" in the migration of the DNA probe indicates binding to the ERG protein. A reduction in the shifted band in the presence of this compound demonstrates the inhibition of the ERG-DNA interaction.

Cell Migration and Invasion Assays

These assays assess the functional consequences of ERG inhibition by this compound on cancer cell motility.

Protocol:

  • Cell Seeding: ERG-expressing prostate cancer cells (e.g., PNT1B-ERG, VCaP) are seeded in the upper chamber of a transwell insert (for invasion assays, the insert is coated with Matrigel).

  • Treatment: The cells are treated with this compound (e.g., 5 µM) or a vehicle control.

  • Chemoattractant: The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for migration or invasion through the porous membrane of the transwell insert.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope. Alternatively, real-time cell analysis systems can be used to monitor cell migration continuously.[1]

Downstream Effects of ERG Inhibition by this compound

The inhibition of ERG's transcriptional activity by this compound leads to a cascade of downstream effects that contribute to its anti-cancer properties.

Regulation of ERG Target Genes

One of the key target genes of ERG is SOX9, a transcription factor implicated in prostate cancer invasion.[1] Treatment of ERG-positive prostate cancer cells with this compound leads to a significant reduction in SOX9 mRNA levels.[3] This demonstrates that this compound can effectively modulate the expression of oncogenic genes downstream of ERG.

Impact on Cell Phenotype

Consistent with the inhibition of pro-invasive gene programs, this compound has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells in vitro.[1][3] Importantly, these effects are observed at concentrations that do not impact cell viability, suggesting a specific anti-metastatic effect rather than general cytotoxicity.[1]

In Vivo Efficacy

The anti-metastatic potential of this compound has been demonstrated in a zebrafish xenograft model.[1][3] Treatment with this compound reduced the metastatic dissemination of ERG-overexpressing prostate cancer cells, providing in vivo proof-of-concept for its therapeutic potential.[1]

Conclusion and Future Directions

This compound represents a promising lead compound for the development of targeted therapies against ERG-driven prostate cancer. Its well-defined mechanism of action, involving the direct inhibition of the ERG-DNA interaction, provides a strong rationale for its further development. The presented data highlights its ability to inhibit ERG transcriptional activity, modulate downstream gene expression, and suppress cancer cell migration and invasion.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs. Further preclinical evaluation in more advanced models of prostate cancer is warranted to fully assess its therapeutic potential, both as a monotherapy and in combination with existing treatments. The development of direct ERG inhibitors like this compound holds the promise of a new therapeutic paradigm for a significant subset of prostate cancer patients.

References

Beyond ERG: A Technical Guide to the Off-Target Profile of VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a small molecule inhibitor developed through rational drug design to specifically target the DNA-binding ETS domain of the oncogenic transcription factor ERG.[1][2] While its primary mechanism of action involves the direct inhibition of ERG's transcriptional activity, a comprehensive understanding of its broader biological interactions is crucial for its development as a therapeutic agent.[1] This technical guide provides an in-depth analysis of the known biological targets of this compound beyond ERG, focusing on its interactions with other ETS family members and its downstream effects on signaling pathways. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological processes to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

The aberrant expression of the ETS-related gene (ERG) due to chromosomal translocations is a key driver in approximately 50% of prostate cancers.[1] this compound was identified through in-silico screening as a potent antagonist of ERG function.[1] It directly binds to the ERG-ETS domain, thereby sterically hindering its interaction with DNA and inhibiting the transcription of ERG target genes.[1][2] While designed for specificity, the conserved nature of the ETS domain across the family of ETS transcription factors raises the possibility of off-target interactions. This guide explores these non-ERG targets and the downstream consequences of this compound activity.

Biological Targets of this compound

Primary Target: ERG

This compound was designed to bind to a pocket on the DNA-binding interface of the ERG-ETS domain.[1] This interaction has been confirmed through biophysical methods, and it effectively disrupts ERG's ability to bind to DNA, leading to the suppression of its transcriptional program.[1]

Off-Target Interactions: Other ETS Family Members

Due to sequence conservation within the ETS domain, this compound has been shown to interact with other members of the ETS transcription factor family.[1] Preliminary nuclear magnetic resonance (NMR) spectroscopic experiments have revealed that this compound also engages with the ETS domains of PU.1 and ETV4.[1]

It is important to note that while these interactions have been identified, quantitative binding affinity data (e.g., Kd or IC50 values) for this compound with PU.1 and ETV4 have not been reported in the available literature. The initial characterization of these off-target effects was described as preliminary.[1]

Downstream Effector: SOX9

A significant downstream consequence of this compound's inhibition of ERG is the modulation of SOX9 gene expression.[1][2] SOX9 is a transcription factor and a known ERG-regulated gene that plays a critical role in prostate cancer invasion.[1] By inhibiting ERG, this compound leads to a reduction in SOX9 expression, thereby contributing to its anti-metastatic properties.[1]

Data Presentation

The following tables summarize the available quantitative data for the interaction of this compound with its primary target, ERG.

Target Parameter Value Cell Line/System Reference
ERGIC50 (Luciferase Reporter Assay)3 µMPNT1B-ERG[1][3]
ERGIC50 (Luciferase Reporter Assay)6 µMVCaP[1][3]
ERG-ETS DomainKd (NMR Spectroscopy)~3 mMRecombinant Protein[1]
ERG-ETS DomainKd (EMSA)~1 nM (for DNA binding)Purified Protein and DNA[1]

Table 1: Quantitative analysis of this compound interaction with ERG.

Target Parameter Value Cell Line/System Reference
PU.1Binding InteractionConfirmed by NMRRecombinant Protein[1]
ETV4Binding InteractionConfirmed by NMRRecombinant Protein[1]

Table 2: Qualitative analysis of this compound interaction with off-targets. Quantitative binding data is not currently available in the literature.

Experimental Protocols

Target Identification and Binding Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in confirming the direct binding of this compound to the ERG-ETS domain and identifying its interaction with other ETS factors.[1]

  • Protein Preparation: 15N-labelled ETS domain proteins (ERG, PU.1, ETV4) were expressed and purified.

  • Sample Preparation: The 15N-labelled protein (e.g., 100 µM) was prepared in a suitable buffer.

  • Titration: A stock solution of this compound dissolved in DMSO was incrementally added to the protein sample. A DMSO-only titration was used as a control.

  • Data Acquisition: 15N-HSQC spectra were recorded at each titration point.

  • Data Analysis: Chemical shift perturbations in the protein's amide signals upon addition of this compound were monitored to identify binding. The data from the titration curves were fitted to a 1:1 binding isotherm to calculate the dissociation constant (Kd).[1]

  • Reverse Titration: To further map the interaction, 1H-NMR spectra of this compound were monitored as the unlabeled recombinant ERG-ETS domain was added.[1]

Functional Assessment of ERG Inhibition: Dual-Luciferase Reporter Assay

This assay was employed to quantify the inhibitory effect of this compound on ERG-mediated transcription.[4][5]

  • Cell Culture and Transfection: Prostate cancer cell lines (e.g., PNT1B-ERG, VCaP) were cultured and co-transfected with a firefly luciferase reporter plasmid containing an ETS-responsive element (e.g., pETS-luc) and a Renilla luciferase control plasmid.[4][5]

  • Compound Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Lysis and Luminescence Measurement: After a set incubation period, cells were lysed, and the firefly and Renilla luciferase activities were measured using a luminometer and a dual-luciferase assay kit.[4]

  • Data Analysis: The firefly luciferase signal was normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The percentage of inhibition relative to the DMSO control was calculated, and the IC50 value was determined by fitting the data to a dose-response curve.[5]

Assessment of ERG-DNA Binding Disruption: Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to visually confirm that this compound disrupts the binding of the ERG-ETS domain to its DNA consensus sequence.[1][6]

  • Probe Preparation: A double-stranded DNA oligonucleotide containing the ERG binding motif (e.g., 5'-AGCGGAGGAAGT-3') was labeled with a fluorescent dye (e.g., Alexa-488).[6]

  • Binding Reaction: Purified recombinant ERG-ETS domain was incubated with the labeled DNA probe in a binding buffer. For competition assays, increasing concentrations of this compound were added to the reaction.[6]

  • Electrophoresis: The reaction mixtures were resolved on a native polyacrylamide gel.

  • Visualization: The gel was imaged using a fluorescent scanner. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The reduction or disappearance of this shifted band in the presence of this compound demonstrates the inhibitory activity of the compound.[6][7]

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway from ERG to SOX9 and the point of intervention by this compound.

ERG_SOX9_Pathway VPC18005 This compound ERG ERG VPC18005->ERG Binds to ETS Domain ERG_DNA ERG-DNA Complex DNA DNA (ETS Response Element) SOX9_Gene SOX9 Gene ERG_DNA->SOX9_Gene Transcriptional Activation SOX9_mRNA SOX9 mRNA SOX9_Gene->SOX9_mRNA Transcription SOX9_Protein SOX9 Protein SOX9_mRNA->SOX9_Protein Translation Metastasis Invasion & Metastasis SOX9_Protein->Metastasis Promotes

Caption: this compound inhibits ERG, preventing the transcription of SOX9.

Experimental Workflow

The logical flow for the identification and characterization of this compound targets is depicted below.

Experimental_Workflow InSilico In-Silico Screening (Virtual Docking) HitID Hit Identification (this compound) InSilico->HitID BindingConfirmation Direct Binding Confirmation (NMR Spectroscopy) HitID->BindingConfirmation FunctionalAssay Functional Inhibition Assay (Luciferase Reporter) BindingConfirmation->FunctionalAssay OffTargetScreen Off-Target Screening (NMR vs. other ETS factors) BindingConfirmation->OffTargetScreen DNA_BindingAssay DNA Binding Disruption (EMSA) FunctionalAssay->DNA_BindingAssay DownstreamAnalysis Downstream Effect Analysis (SOX9 Expression) FunctionalAssay->DownstreamAnalysis

Caption: Workflow for this compound target identification and validation.

Conclusion

This compound is a promising inhibitor of the oncogenic transcription factor ERG. While it demonstrates a clear mechanism of action against its primary target, this guide highlights that its biological activity extends to other ETS family members, namely PU.1 and ETV4. The interaction with these off-targets is a critical consideration for its continued development and potential clinical application. Furthermore, the downstream inhibition of the SOX9 signaling pathway underscores a key mechanism behind the anti-metastatic effects of this compound. Further quantitative characterization of the off-target interactions is warranted to build a complete selectivity profile of this compound. This guide provides a foundational resource for researchers to understand the multifaceted biological impact of this compound.

References

In Silico Modeling of VPC-18005 Binding to the ETS Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico modeling and experimental validation of VPC-18005, a small molecule inhibitor targeting the E26 transformation-specific (ETS) domain of the ERG transcription factor. The aberrant expression of ERG, a member of the ETS family of transcription factors, is a key driver in approximately half of all prostate cancer cases, making it a critical therapeutic target.[1][2] this compound was identified through a rational drug design approach, combining computational screening with biophysical and cell-based assays, to directly inhibit the DNA-binding activity of the ERG-ETS domain.[1][3][4]

Introduction to ETS Transcription Factors and this compound

The ETS family of transcription factors plays a crucial role in cellular development, differentiation, and proliferation.[5] These proteins are characterized by a highly conserved DNA-binding domain, the ETS domain, which recognizes a specific 5′-GGA(A/T)-3′ DNA sequence.[5] In many cancers, including prostate cancer, the deregulation of ETS factor activity contributes to tumorigenesis and metastasis.[5][6]

This compound emerged from an in silico screening of millions of small molecules designed to bind to a pocket on the DNA-binding interface of the ERG-ETS domain, thereby sterically hindering its interaction with DNA.[1][3][7] This lead compound has been shown to inhibit ERG-mediated transcription, reduce cancer cell migration and invasion, and decrease metastasis in preclinical models.[1][3][4]

In Silico Modeling and Virtual Screening

The discovery of this compound was predicated on a structure-based virtual screening approach.[8] A defined pocket on the ERG-ETS domain, crucial for DNA interaction, was used to screen a library of approximately 3 million small molecules from the ZINC database.[8] this compound was identified as a top candidate, scoring in the top 0.01% of all docked molecules.[4][8]

Computational Docking and Binding Pose Prediction

Computational docking simulations predicted that this compound binds within the DNA-binding pocket of the ERG-ETS domain.[4][7] The predicted binding pose suggests that the R-isomer of this compound has the most favorable binding energy.[4] The interaction is stabilized by a network of hydrogen bonds and non-polar packing interactions with key residues in the ETS domain.[4] Notably, the modeling predicted interactions with residues on helix α3, which is known to be critical for ERG-DNA interactions.[4]

The following diagram illustrates the virtual screening workflow that led to the identification of this compound.

G cluster_0 In Silico Screening cluster_1 Lead Candidate Selection cluster_2 Experimental Validation Zinc_Database ZINC Database (~3 Million Compounds) Virtual_Screening Structure-Based Virtual Screening Zinc_Database->Virtual_Screening ERG_ETS_Pocket ERG-ETS Domain Pocket Identification (PDB ID: 4IRI) ERG_ETS_Pocket->Virtual_Screening Top_Candidates Top 0.01% Scoring Compounds Virtual_Screening->Top_Candidates In_Vitro_Assays In Vitro Luciferase Assays Top_Candidates->In_Vitro_Assays VPC_18005_Identified This compound Identified as Lead Compound In_Vitro_Assays->VPC_18005_Identified Biophysical_Assays Biophysical Assays (NMR, EMSA) VPC_18005_Identified->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (Migration, Invasion) VPC_18005_Identified->Cell_Based_Assays In_Vivo_Models In Vivo Models (Zebrafish Xenograft) Cell_Based_Assays->In_Vivo_Models

Caption: Virtual screening and experimental validation workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and binding characteristics.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeIC50 (µM)Reference
PNT1B-ERGpETS-luc Reporter Activity3[9]
VCaPpETS-luc Reporter Activity6[9]

Table 2: Biophysical Binding Data of this compound to ERG-ETS Domain

MethodBinding Affinity (Kd)Reference
NMR Titration~3 mM[4]
Not Specified250 µM[10]

Experimental Protocols

The in silico predictions for this compound were substantiated by a series of biophysical and cell-based experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to confirm the direct binding of this compound to the ERG-ETS domain.[1][3]

  • 15N-HSQC Spectra: These experiments showed chemical shift perturbations in the ERG-ETS domain upon the addition of this compound, indicating direct interaction.[1] Notably, Tyr371, a key residue for DNA binding, was perturbed.[1][3]

  • 1H-NMR Titration: The reverse titration, where the 1H-NMR spectrum of this compound was monitored with increasing concentrations of the ERG-ETS domain, showed shifting and broadening of signals from this compound, confirming binding.[4]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to demonstrate that this compound disrupts the binding of the ERG-ETS domain to its cognate DNA.[1][4]

  • Protocol Overview: A fluorescently labeled double-stranded DNA probe containing the ETS binding site was incubated with the recombinant ERG-ETS domain in the presence of increasing concentrations of this compound. The reaction mixtures were then resolved on a native polyacrylamide gel. A dose-dependent decrease in the shifted band (protein-DNA complex) was observed with increasing concentrations of this compound, indicating inhibition of DNA binding.[4]

Dual-Luciferase Reporter Assay

This assay was used to quantify the inhibitory effect of this compound on ERG-mediated transcriptional activity in cells.[4][8]

  • Protocol Overview: Prostate cancer cells (PNT1B-ERG and VCaP) were co-transfected with a firefly luciferase reporter plasmid containing an ERG-responsive promoter and a Renilla luciferase control plasmid. The cells were then treated with varying concentrations of this compound. The luciferase activity was measured, and the ratio of firefly to Renilla luciferase was calculated to determine the specific inhibition of ERG transcriptional activity.[4][8]

Signaling Pathway and Mechanism of Action

ETS transcription factors are downstream effectors of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] The aberrant activation of these pathways in cancer can lead to the overexpression and increased activity of ETS factors like ERG, driving tumor progression.

The mechanism of action of this compound is to directly interfere with the final step of this signaling cascade: the binding of the ERG transcription factor to DNA.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ETS_Factor ETS Factor (e.g., ERG) (in nucleus) ERK->ETS_Factor Activation DNA DNA (ETS Binding Site) ETS_Factor->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Invasion) DNA->Gene_Expression Promotes VPC_18005 This compound VPC_18005->ETS_Factor Inhibits DNA Binding

Caption: Simplified MAPK signaling pathway leading to ETS factor activation and the inhibitory action of this compound.

The logical relationship of this compound's inhibitory action can be visualized as follows:

G ERG_ETS_Domain ERG-ETS Domain DNA_Binding_Site ETS DNA Binding Site ERG_ETS_Domain->DNA_Binding_Site Normal Interaction Binding_Pocket Binding Pocket on ETS Domain ERG_ETS_Domain->Binding_Pocket VPC_18005 This compound VPC_18005->Binding_Pocket Binds to Steric_Hindrance Steric Hindrance Binding_Pocket->Steric_Hindrance Leads to Inhibition_of_Binding Inhibition of ERG-DNA Binding Steric_Hindrance->Inhibition_of_Binding Reduced_Transcription Reduced Transcriptional Activity Inhibition_of_Binding->Reduced_Transcription

Caption: Logical diagram illustrating the mechanism of action of this compound.

Conclusion

The development of this compound represents a successful application of in silico drug discovery methods to identify a potent and specific inhibitor of the ERG-ETS domain. The strong concordance between computational modeling and experimental validation underscores the power of these integrated approaches in modern drug development. This compound and its derivatives hold promise as therapeutic agents for ERG-positive prostate cancer and potentially other malignancies driven by aberrant ETS factor activity. Further optimization of this compound class could lead to the development of novel anti-cancer therapies.

References

Early-Stage Research on VPC-18005: A Technical Overview of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to chromosomal translocations.[1][2][3] Aberrant ERG activity is a key driver of prostate cancer development and progression.[1][2][3] This technical guide provides an in-depth overview of the early-stage, preclinical research on this compound, focusing on its mechanism of action, therapeutic potential, and the experimental methodologies used in its initial characterization.

Mechanism of Action: Disrupting ERG-Mediated Transcription

This compound was identified through in silico screening and is designed to sterically block the DNA-binding ETS domain of the ERG protein.[1][2] By directly interacting with this domain, this compound prevents ERG from binding to DNA, thereby inhibiting its transcriptional activity.[1][4] This disruption of ERG-DNA interaction has been confirmed through biophysical approaches.[1][2][5] A key downstream effect of this inhibition is the reduced expression of ERG-regulated genes, such as SOX9, which is known to play a role in prostate cancer invasion.[1][6] Preliminary nuclear magnetic resonance (NMR) spectroscopy has also indicated that this compound may interact with the ETS domains of other ETS factors like PU.1 and ETV4, though it has not shown toxicity at active concentrations.[1][6]

cluster_0 This compound Intervention cluster_1 ERG-Mediated Transcription This compound This compound ERG Protein ERG Protein This compound->ERG Protein Binds to ETS Domain ERG-DNA Binding ERG-DNA Binding This compound->ERG-DNA Binding Inhibits ERG Protein->ERG-DNA Binding DNA DNA DNA->ERG-DNA Binding Transcriptional Activation Transcriptional Activation ERG-DNA Binding->Transcriptional Activation SOX9 Gene Expression SOX9 Gene Expression Transcriptional Activation->SOX9 Gene Expression Cell Migration & Invasion Cell Migration & Invasion SOX9 Gene Expression->Cell Migration & Invasion

Caption: this compound inhibits ERG's transcriptional activity.

In Vitro Efficacy

The inhibitory effects of this compound on ERG activity and cancer cell phenotype have been demonstrated in various in vitro assays.

Assay TypeCell LineMetricResultReference
Luciferase Reporter AssayPNT1B-ERGIC503 µM[4]
Luciferase Reporter AssayVCaPIC506 µM[4]
Cell Migration & InvasionPNT1B-ERGInhibitionSignificant reduction in migration and invasion with 5 µM this compound[4][6]
Spheroid Invasion AssayPNT1B-ERGInhibitionSignificantly reduced rate of invasion between day 2 and 6[1]

In Vivo Preclinical Data

The anti-metastatic potential of this compound has been evaluated using a zebrafish xenograft model.

Animal ModelCancer CellsTreatmentOutcomeReference
ZebrafishPNT1B-ERG1 µM or 10 µM this compound20-30% decrease in cancer cell dissemination[4]
ZebrafishVCaP1 µM or 10 µM this compoundReduced occurrence of metastasis[2]

Pharmacodynamic and toxicology studies in murine models have shown that this compound is soluble, stable, and orally bioavailable, with no general toxicity observed at single doses up to 500 mg/kg or after a 4-week trial at 150 mg/kg twice daily.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Luciferase Reporter Assay
  • Objective: To quantify the inhibitory effect of this compound on ERG-induced transcription.

  • Methodology:

    • PNT1B-ERG and VCaP cells were used, which have a pETS-luc reporter construct.

    • Cells were treated with varying concentrations of this compound.

    • Luciferase activity was measured to determine the extent of ERG transcriptional inhibition.

    • IC50 values were calculated from the dose-response curves.[4]

Cell Migration and Invasion Assays
  • Objective: To assess the impact of this compound on the migratory and invasive properties of ERG-overexpressing cells.

  • Methodology (Real-time Cell Analysis):

    • PNT1B-Mock and PNT1B-ERG cells were seeded in the upper chamber of a dual-chamber real-time cell analysis system.

    • After 24 hours, cells were treated with 5 µM this compound.

    • The migration of cells through the pores of the upper chamber was monitored in real-time to generate a migration index.[6]

  • Methodology (Spheroid Invasion Assay):

    • PNT1B-ERG spheroids were pretreated with a vehicle control or this compound for 24 hours.

    • The spheroids were then submerged in a matrix, with or without the continued presence of the treatments.

    • Invasion from the spheroids was monitored and imaged every 2 days for a total of 6 days.[1]

cluster_0 Experimental Workflow: Cell Migration Assay start Seed PNT1B-ERG cells in upper chamber treat Treat with 5 µM this compound after 24h start->treat monitor Monitor cell migration in real-time treat->monitor analyze Analyze migration index monitor->analyze

Caption: Workflow for the real-time cell migration assay.

Zebrafish Xenograft Model
  • Objective: To evaluate the in vivo effect of this compound on cancer cell metastasis.

  • Methodology:

    • Fluorescently tagged PNT1B-ERG or VCaP cells were injected into the yolk sac of zebrafish larvae.

    • The larvae were exposed to 1 µM or 10 µM of this compound in their water.

    • After 5 days, the dissemination of the fluorescent cancer cells throughout the zebrafish body was observed and quantified.[1][4]

Conclusion

The early-stage research on this compound provides a strong rationale for its further development as a therapeutic agent for ERG-positive prostate cancer. The compound effectively inhibits ERG transcriptional activity, reduces cancer cell migration and invasion in vitro, and decreases metastasis in an in vivo model.[1][5] These findings demonstrate the principle that small molecule targeting of the ERG-ETS domain is a viable strategy to counteract the oncogenic effects of aberrant ERG expression.[1] Future medicinal chemistry efforts may aim to enhance its potency into the sub-micromolar or nanomolar range.[1] The promising preclinical profile of this compound warrants further investigation and potential clinical advancement for patients with ERG-expressing metastatic castration-resistant prostate cancer.[1][5]

References

The Impact of VPC-18005 on Gene Expression in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer and implicated in its development and progression.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effect on gene expression in cancer cells, and the experimental methodologies used to elucidate these effects. This compound directly interacts with the ERG-ETS domain, sterically hindering its ability to bind to DNA, thereby inhibiting ERG-mediated transcription.[1][4][5] A significant downstream consequence of this inhibition is the marked reduction in the expression of the pro-invasive gene, SOX9.[1][4][6] This document summarizes the key quantitative findings, details the experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of ERG Transcriptional Activity

This compound was identified through rational in silico drug design to target the DNA-binding interface of the ERG-ETS domain.[1][7] Its primary mechanism involves direct binding to this domain, which disrupts the interaction between ERG and its target DNA sequences.[1][4][6][8] This disruption prevents the recruitment of the transcriptional machinery and subsequent expression of ERG target genes. Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed this direct binding and has shown that this compound perturbs key residues, such as Tyr371, which are critical for the ERG-DNA interaction.[1][4]

Signaling Pathway of this compound Action

VPC18005_Pathway This compound inhibits ERG-mediated transcription. cluster_nucleus Cell Nucleus ERG ERG Protein DNA ERG Target Gene (e.g., SOX9 Promoter) ERG->DNA Binds to ETS-response element Transcription Gene Transcription DNA->Transcription Initiates SOX9_mRNA SOX9 mRNA Transcription->SOX9_mRNA Produces VPC18005 This compound VPC18005->ERG

Caption: Mechanism of this compound action.

Quantitative Effects on Gene Expression and Cellular Phenotypes

The inhibitory action of this compound on ERG has been quantified through various in vitro and in vivo assays. These studies demonstrate a dose-dependent reduction in ERG transcriptional activity and its downstream effects on cancer cell behavior.

Table 1: Inhibition of ERG-Mediated Luciferase Activity
Cell LineIC50 of this compoundReference Compound (YK-4-279) IC50
PNT1B-ERG3 µM5 µM
VCaP6 µM16 µM
Data presented as the mean of four technical replicates.[4][7]
Table 2: Effect of this compound on SOX9 Gene Expression
Cell LineTreatmentSOX9 mRNA Level Change
VCaP25 µM this compound (in the presence of 1 nM R1881)Significant decrease
Expression of SOX9 was normalized to GAPDH.[7]
Table 3: Impact of this compound on Cancer Cell Phenotypes
AssayCell LineTreatmentResult
Cell ViabilityPNT1B-ERG, VCaP, PC30.2–25 µM this compoundNo decrease in viability
MigrationPNT1B-ERG5 µM this compoundInhibition of cell migration
InvasionPNT1B-ERG5 µM this compoundInhibition of cell invasion
Metastasis (in vivo)PNT1B-ERG, VCaP1 µM and 10 µM this compound20-30% decrease in cancer cell dissemination in zebrafish xenografts
The in vivo metastasis assay was conducted using a zebrafish xenograft model.[1][4][7][8]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of this compound.

Cell Lines and Culture
  • PNT1B-ERG and PNT1B-MOCK: These are immortalized normal prostate epithelial cells engineered to stably overexpress ERG or an empty vector (MOCK), respectively. They serve as a model to study the specific effects of ERG expression.[1][4]

  • VCaP: This is a human prostate cancer cell line that endogenously expresses high levels of ERG due to a TMPRSS2-ERG gene fusion.[1][4]

  • PC3: A human prostate cancer cell line that does not express ERG, used as a negative control.[1][4]

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ERG.

  • Cell Seeding: PNT1B-ERG or VCaP cells are seeded in appropriate multi-well plates.

  • Transfection: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an ETS-responsive promoter (pETS-luc) and a Renilla luciferase plasmid for normalization.

  • Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Lysis and Measurement: Cells are lysed, and luciferase and Renilla activities are measured using a luminometer.

  • Data Analysis: The ratio of Luciferase to Renilla activity is calculated to normalize for transfection efficiency. The results are then expressed as a percentage of the activity observed in the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[4]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is utilized to directly assess the ability of this compound to disrupt the binding of the ERG-ETS domain to DNA.

  • Probe Preparation: A double-stranded DNA oligonucleotide containing the ETS-binding sequence is labeled with a fluorescent dye.

  • Binding Reaction: The fluorescently-labeled DNA probe is incubated with the purified recombinant ERG-ETS domain protein in the presence of increasing concentrations of this compound or DMSO.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is imaged to detect the fluorescently labeled DNA. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex.

  • Analysis: The intensity of the shifted band is quantified to determine the extent to which this compound inhibits the ERG-DNA interaction.[1][7]

Western Blot Analysis

This technique is used to determine the effect of this compound on the protein levels of ERG and its downstream targets.

  • Cell Lysis: VCaP cells are treated with cycloheximide (B1669411) (to inhibit new protein synthesis) followed by different concentrations of this compound for various time points. Cells are then lysed to extract total protein.[1][7]

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for ERG and a loading control (e.g., vinculin), followed by incubation with appropriate secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in mRNA levels of ERG target genes, such as SOX9.

  • RNA Extraction: VCaP cells are treated with this compound, and total RNA is extracted.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for SOX9 and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of SOX9 mRNA is calculated after normalization to the housekeeping gene.[7]

Cell Migration and Invasion Assays

These assays assess the functional impact of this compound on the metastatic potential of cancer cells.

  • Assay Setup: A double-chamber real-time cell analysis system is used. The upper chamber is either uncoated (for migration) or coated with a basement membrane matrix (for invasion).

  • Cell Seeding: PNT1B-ERG cells are seeded in the upper chamber.

  • Treatment: The cells are treated with this compound, a control compound (YK-4-279), or DMSO.[4][7]

  • Real-Time Monitoring: The migration or invasion of cells through the membrane into the lower chamber is monitored in real-time by measuring changes in electrical impedance.

  • Data Analysis: The rate of migration or invasion is determined from the slope of the impedance curve.[7]

Zebrafish Xenograft Model

This in vivo model is used to evaluate the effect of this compound on metastasis.

  • Cell Labeling and Injection: PNT1B-ERG or VCaP cells are fluorescently labeled and microinjected into the yolk sac of zebrafish embryos.

  • Treatment: The embryos are exposed to different concentrations of this compound in their water.

  • Metastasis Assessment: After several days, the dissemination of the fluorescently labeled cancer cells from the yolk sac to other parts of the zebrafish body is observed and quantified using fluorescence microscopy.[1][4]

Experimental and Drug Discovery Workflow

The discovery and characterization of this compound followed a structured, rational drug design approach.

VPC18005_Workflow Discovery and validation workflow for this compound. cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_invivo In Vivo Validation in_silico In Silico Screening (3 million compounds) virtual_screening Virtual Screening against ERG-ETS Domain Pocket in_silico->virtual_screening hit_identification Hit Identification (this compound) virtual_screening->hit_identification binding_assay Direct Binding Confirmation (NMR, EMSA) hit_identification->binding_assay luciferase_assay ERG Transcriptional Activity (IC50 Determination) binding_assay->luciferase_assay gene_expression Downstream Gene Expression (qRT-PCR for SOX9) luciferase_assay->gene_expression cellular_assays Cellular Phenotype Assays (Migration, Invasion, Viability) gene_expression->cellular_assays zebrafish Zebrafish Xenograft Model (Metastasis Assessment) cellular_assays->zebrafish toxicology Murine Toxicology Studies zebrafish->toxicology

Caption: this compound discovery and validation workflow.

Conclusion

This compound represents a promising therapeutic agent for ERG-expressing cancers, particularly prostate cancer. Its well-defined mechanism of action, centered on the direct inhibition of the ERG transcription factor, leads to a significant reduction in the expression of key oncogenic genes like SOX9. This, in turn, translates to a decrease in the migratory and invasive properties of cancer cells without inducing overt cytotoxicity.[1][4] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeting transcription factors in oncology.

References

Methodological & Application

Application Notes and Protocols for VPC-18005 in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1] This document provides detailed protocols for in vitro studies designed to characterize the activity of this compound. The compound functions by directly interacting with the ERG-ETS domain, thereby inhibiting ERG-induced transcription and disrupting the binding of ERG to DNA.[2][3] Notably, this compound has been shown to reduce the migration and invasion of ERG-overexpressing cells without exhibiting significant cytotoxicity.[2][3]

Mechanism of Action

This compound directly targets the DNA-binding ETS domain of the ERG protein. This interaction sterically hinders the binding of ERG to its target DNA sequences, consequently suppressing the transcriptional activation of ERG-regulated genes, such as SOX9, which are involved in cell motility and invasion.[2][4] The compound has been shown to be effective in reducing the metastatic potential of prostate cancer cells that express ERG.[5][6]

cluster_0 Cell Nucleus cluster_1 This compound Intervention ERG ERG Protein DNA DNA (ETS-binding site) ERG->DNA Binds to SOX9 SOX9 Gene DNA->SOX9 Regulates Transcription Gene Transcription SOX9->Transcription Promotes Invasion Cell Invasion & Metastasis Transcription->Invasion Leads to VPC18005 This compound VPC18005->ERG Directly Binds & Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Cell Line Assay Metric Value Reference
PNT1B-ERGpETS-luc ReporterIC503 µM[2][3]
VCaPpETS-luc ReporterIC506 µM[2][3]
PNT1B-ERGCell Viability (MTS)CytotoxicityNo significant effect at 0.2–25 µM[2][3]
VCaPCell Viability (MTS)CytotoxicityNo significant effect at 0.2–25 µM[2][3]
PC3Cell Viability (MTS)CytotoxicityNo significant effect at 0.2–25 µM[2][3]
PNT1B-ERGMigration AssayInhibitionSignificant reduction at 5 µM[2][3]
PNT1B-ERGInvasion AssayInhibitionSignificant reduction[3]

Experimental Protocols

ERG Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

Materials:

  • PNT1B-ERG or VCaP cells

  • pETS-luc reporter construct

  • Control reporter vector (e.g., pRL-TK)

  • Lipofectamine 2000 or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed PNT1B-ERG or VCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Co-transfect cells with the pETS-luc reporter and a control reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh complete growth medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the compound concentration.

A Seed Cells (96-well plate) B Transfect with pETS-luc Reporter A->B C Treat with this compound (or DMSO control) B->C D Incubate (24-48 hours) C->D E Lyse Cells & Measure Luciferase Activity D->E F Data Analysis (Normalize & Calculate IC50) E->F

Caption: Luciferase reporter assay workflow.

Cell Viability Assay (MTS Assay)

This protocol assesses the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

  • PNT1B-ERG, VCaP, or PC3 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.2 to 25 µM) and a DMSO vehicle control.

  • Incubate for 72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express cell viability as a percentage relative to the DMSO-treated control cells.

A Seed Cells (96-well plate) B Treat with this compound (or DMSO control) A->B C Incubate (72 hours) B->C D Add MTS Reagent C->D E Incubate (1-4 hours) D->E F Measure Absorbance (490 nm) E->F G Calculate Relative Cell Viability F->G

Caption: MTS cell viability assay workflow.

Cell Migration and Invasion Assays

These protocols evaluate the effect of this compound on the migratory and invasive capabilities of ERG-expressing cells.

Materials:

  • PNT1B-ERG cells

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • This compound (stock solution in DMSO)

  • Boyden chambers with 8 µm pore size inserts (uncoated for migration, Matrigel-coated for invasion)

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

  • Microscope

Procedure:

  • Starve PNT1B-ERG cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing 5 µM this compound or DMSO.

  • For the migration assay , add 5 x 10^4 cells to the upper chamber of an uncoated insert.

  • For the invasion assay , add 1 x 10^5 cells to the upper chamber of a Matrigel-coated insert.

  • Add complete growth medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

  • Quantify the results and compare the this compound treated group to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

While this compound has been reported to not induce apoptosis, this protocol can be used to confirm this finding.[2][3]

Materials:

  • PNT1B-ERG or VCaP cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Staurosporine (B1682477) (positive control for apoptosis)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound (e.g., 5-10 µM), DMSO (vehicle control), or staurosporine (positive control) for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound presents a targeted approach for inhibiting the function of the oncoprotein ERG in prostate cancer. The provided protocols offer a framework for the in vitro evaluation of this compound and similar compounds, focusing on their effects on ERG transcriptional activity, cell viability, and cell motility. These assays are crucial for the preclinical assessment of potential anti-metastatic therapies.

References

Application Notes and Protocols for VPC-18005 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule inhibitor that directly targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer and other malignancies.[1][2][3] By binding to the ETS domain of ERG, this compound effectively disrupts the interaction between ERG and its target DNA sequences, leading to the inhibition of ERG-mediated transcription.[1][2][3] This mechanism makes this compound a valuable tool for studying ERG-driven cellular processes and a potential therapeutic agent. Notably, this compound has been shown to inhibit cancer cell migration and invasion without exhibiting significant cytotoxicity, suggesting its potential as a non-toxic anti-metastatic agent.[2][4]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on ERG activity, cell motility, and gene expression.

Mechanism of Action of this compound

This compound functions by sterically hindering the binding of the ERG protein to its consensus DNA sequence (GGAA).[2][4] This direct interaction with the ERG-ETS domain leads to a downstream cascade of events, including the modulation of ERG-regulated genes such as SOX9, which is implicated in prostate cancer invasion.[2][3]

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound ERG-ETS Domain ERG-ETS Domain This compound->ERG-ETS Domain Binds to ERG-DNA Binding ERG-DNA Binding This compound->ERG-DNA Binding Inhibits Cell Migration & Invasion Cell Migration & Invasion This compound->Cell Migration & Invasion Inhibits ERG-ETS Domain->ERG-DNA Binding Required for DNA DNA DNA->ERG-DNA Binding ERG-mediated Transcription ERG-mediated Transcription ERG-DNA Binding->ERG-mediated Transcription Activates Expression of ERG-target genes (e.g., SOX9) Expression of ERG-target genes (e.g., SOX9) ERG-mediated Transcription->Expression of ERG-target genes (e.g., SOX9) Expression of ERG-target genes (e.g., SOX9)->Cell Migration & Invasion Promotes

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: IC50 Values of this compound in ERG-Mediated Luciferase Reporter Assays [5]

Cell LineIC50 (µM)
PNT1B-ERG3
VCaP6

Table 2: Effect of this compound on Cell Migration and Invasion [5]

Cell LineAssay TypeThis compound Concentration (µM)Incubation Time (h)Result
PNT1B-ERGMigration524Significant inhibition of cell migration
PNT1B-ERGInvasion5144 (6 days)Significant reduction in spheroid invasion

Table 3: Effect of this compound on SOX9 Gene Expression [6]

Cell LineTreatmentChange in SOX9 mRNA Levels
VCaP25 µM this compound + 1 nM R1881 (androgen)Significant decrease

Experimental Protocols

ERG-Driven Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to inhibit ERG transcriptional activity.

G cluster_workflow Luciferase Assay Workflow start Seed PNT1B-ERG or VCaP cells transfect Co-transfect with pETS-luc and Renilla luciferase vectors start->transfect treat Treat with this compound or DMSO (vehicle control) transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Normalize Firefly to Renilla measure->analyze

Figure 2: Luciferase Reporter Assay Workflow

Materials:

  • PNT1B-ERG or VCaP cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • pETS-luc reporter vector (containing ETS-responsive elements)

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: The day before transfection, seed PNT1B-ERG or VCaP cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. A starting point of 1.3 x 105 cells/mL is recommended for VCaP cells in a 24-well plate, adjust proportionally for a 96-well plate.

  • Transfection:

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, co-transfect with the pETS-luc reporter vector and the Renilla luciferase control vector.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • After incubation, replace the transfection medium with fresh complete growth medium.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.1 to 100 µM.

    • Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

    • Add the treatments to the appropriate wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

    • Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Real-Time Cell Migration and Invasion Assay (xCelligence)

This assay monitors the effect of this compound on cell migration and invasion in real-time.

G cluster_workflow xCelligence Assay Workflow start Assemble CIM-Plate 16 (coat with Matrigel for invasion) equilibrate Equilibrate plate in incubator start->equilibrate add_chemo Add chemoattractant to lower chamber equilibrate->add_chemo seed_cells Seed cells in upper chamber add_chemo->seed_cells add_treat Add this compound or DMSO to upper chamber seed_cells->add_treat monitor Monitor cell index in real-time (e.g., for 24-48 hours) add_treat->monitor analyze Analyze migration/invasion curves monitor->analyze

Figure 3: xCelligence Migration/Invasion Assay Workflow

Materials:

  • PNT1B-ERG or VCaP cells

  • Serum-free medium and complete growth medium (with FBS as a chemoattractant)

  • xCelligence RTCA DP instrument and CIM-Plate 16

  • Matrigel (for invasion assay)

  • This compound (stock solution in DMSO)

  • Pipettes and sterile tips

Protocol:

  • Plate Preparation:

    • For invasion assays, coat the upper chamber of the CIM-Plate 16 with a thin layer of Matrigel and incubate for 4 hours at 37°C to allow for polymerization.

    • Assemble the CIM-Plate 16 and add serum-containing medium (chemoattractant) to the lower chambers. Add serum-free medium to the upper chambers.

    • Equilibrate the plate in the xCelligence instrument for 1 hour at 37°C.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium. A recommended starting cell density is 4 x 104 cells per well.

    • Add the cell suspension to the upper chambers of the CIM-Plate 16.

  • Treatment:

    • Prepare this compound at the desired concentration (e.g., 5 µM) in serum-free medium.

    • Include a DMSO vehicle control.

    • Add the treatments to the upper chambers.

  • Monitoring:

    • Place the plate in the xCelligence instrument and initiate real-time monitoring of the cell index.

    • Monitor for a suitable duration, typically 24-48 hours for migration and longer for invasion.

  • Data Analysis:

    • The xCelligence software will generate real-time migration/invasion curves.

    • Compare the curves of this compound-treated cells to the DMSO control to assess the inhibitory effect. The slope of the curve can be used to determine the rate of migration/invasion.

Spheroid Invasion Assay

This 3D assay assesses the ability of this compound to inhibit the invasion of cancer cells from a tumor spheroid into an extracellular matrix.

Materials:

  • PNT1B-ERG cells

  • Complete growth medium

  • Ultra-low attachment 96-well round-bottom plates

  • Matrigel

  • This compound (stock solution in DMSO)

  • Microscope with imaging capabilities

Protocol:

  • Spheroid Formation:

    • Seed PNT1B-ERG cells into an ultra-low attachment 96-well plate at a density that promotes the formation of single spheroids of a consistent size (e.g., 500-1000 cells per well).

    • Incubate for 48-72 hours to allow for spheroid formation.

  • Embedding in Matrigel:

    • Carefully remove the medium from the wells, leaving the spheroids intact.

    • Add a layer of Matrigel to each well, ensuring the spheroids are embedded within the matrix.

    • Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Treatment:

    • Prepare this compound at the desired concentration (e.g., 5 µM) in complete growth medium.

    • Include a DMSO vehicle control.

    • Gently add the treatment-containing medium on top of the Matrigel.

  • Monitoring Invasion:

    • Image the spheroids at regular intervals (e.g., every 24 hours) for up to 6 days.

    • Capture images of the entire spheroid and the invading cells.

  • Data Analysis:

    • Quantify the area of invasion at each time point. This can be done by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area.

    • Compare the invasion area of this compound-treated spheroids to the DMSO control.

Quantitative Real-Time PCR (qPCR) for SOX9 Expression

This protocol details the measurement of SOX9 mRNA levels in response to this compound treatment.

Materials:

  • VCaP cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • R1881 (synthetic androgen)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • qPCR instrument

  • Validated primers for human SOX9 and reference genes (e.g., GAPDH, ACTB)

Validated Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
SOX9(Commercially available and validated primer pairs are recommended, e.g., from OriGene)
GAPDHTGCACCACCAACTGCTTAGCGGCATGGACTGTGGTCATGAG
ACTBGCACCACACCTTCTACAATGTGCTTGCTGATCCACATCTG

Protocol:

  • Cell Treatment:

    • Seed VCaP cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound (e.g., 25 µM) in the presence of an androgen like R1881 (e.g., 1 nM) for 24-48 hours. Include a DMSO vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for SOX9 and a reference gene.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for SOX9 and the reference gene in each sample.

    • Calculate the relative expression of SOX9 using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the DMSO control.

Cell Viability Assay

This assay is used to confirm that the observed effects of this compound are not due to cytotoxicity.

Materials:

  • PNT1B-ERG or VCaP cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.2-25 µM) for the desired duration (e.g., 72 hours). Include a DMSO vehicle control and a no-cell control for background subtraction.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells in the treated wells relative to the DMSO control.

Conclusion

This compound is a potent and specific inhibitor of the ERG transcription factor. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the biological effects of ERG inhibition using this compound in various cell-based assays. These assays are crucial for understanding the role of ERG in cancer progression and for the preclinical evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for VPC-18005 Administration in Zebrafish Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in zebrafish xenograft models of cancer. This document includes the mechanism of action of this compound, detailed protocols for preparing and administering the compound, and methods for assessing its anti-tumor and anti-metastatic efficacy.

Introduction to this compound

This compound is a novel small molecule antagonist that directly targets the ERG-ETS domain, preventing its binding to DNA and thereby inhibiting ERG-induced transcription.[1][2][3] Genomic rearrangements involving ERG are common in prostate cancer, leading to the aberrant expression of ERG protein variants that drive disease progression.[3][4] this compound has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells in vitro and to inhibit metastasis in zebrafish xenograft models, without causing significant cytotoxicity.[3][5]

Mechanism of Action of this compound

This compound functions by sterically hindering the binding of the ERG-ETS domain to DNA.[3][4] This disruption of the ERG-DNA interaction leads to the downregulation of ERG target genes, such as SOX9, which are involved in cell invasion and migration.[2][3][5] The lead compound, this compound, has been validated to directly bind to the ERG-ETS domain through biophysical methods.[3][4]

Signaling Pathway Disrupted by this compound

The following diagram illustrates the signaling pathway targeted by this compound. In prostate cancer cells with the TMPRSS2-ERG gene fusion, the androgen receptor (AR) drives the expression of the ERG transcription factor. ERG then binds to DNA and promotes the transcription of genes that drive tumor progression, including invasion and metastasis. This compound directly inhibits the binding of ERG to DNA, thus blocking this pathological signaling cascade.

VPC18005_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_phenotype Cellular Phenotype ERG ERG Protein Binding ERG->Binding DNA DNA DNA->Binding TargetGenes Target Genes (e.g., SOX9) Invasion Invasion TargetGenes->Invasion Metastasis Metastasis TargetGenes->Metastasis VPC18005 This compound VPC18005->ERG Binds to ETS Domain VPC18005->Binding Inhibits Binding->TargetGenes Transcription Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR->ERG Promotes Expression

Caption: Mechanism of action of this compound in inhibiting ERG-mediated transcription.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeEndpointThis compound ConcentrationResultReference
PNT1B-ERGLuciferase Reporter AssayIC503 µMInhibition of ERG-mediated luciferase activity[6][7]
VCaPLuciferase Reporter AssayIC506 µMInhibition of ERG-mediated luciferase activity[6][7]
PNT1B-ERGMigration Assay-5 µMInhibition of cell migration[1][5]
PNT1B-ERGInvasion Assay-5 µMInhibition of cell invasion[1][5]

Table 2: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

Cancer Cell LineAdministration RouteThis compound ConcentrationDuration of TreatmentEndpointResultReference
PNT1B-ERGImmersion in media1 µM or 10 µMNot SpecifiedDissemination of cancer cells20-30% decrease in cancer cell dissemination[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

Protocol 2: Zebrafish Xenograft Model and this compound Administration

The following diagram outlines the general workflow for a zebrafish xenograft experiment with this compound.

Zebrafish_Xenograft_Workflow cluster_preparation Preparation cluster_xenograft Xenotransplantation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture & Label Cancer Cells C 3. Microinject Cells into 48 hpf Zebrafish Embryos A->C B 2. Prepare this compound Working Solution D 4. Incubate Embryos in This compound Solution B->D C->D E 5. Image & Quantify Tumor Growth & Metastasis D->E F 6. Statistical Analysis E->F

Caption: Experimental workflow for this compound administration in a zebrafish xenograft model.

Materials:

  • ERG-expressing cancer cells (e.g., PNT1B-ERG, VCaP) labeled with a fluorescent marker (e.g., DiI, GFP).

  • Wild-type zebrafish embryos.

  • This compound stock solution (10 mM in DMSO).

  • E3 embryo medium.

  • Microinjection apparatus.

  • Fluorescence stereomicroscope.

Procedure:

  • Cell Preparation:

    • Culture ERG-expressing cancer cells under standard conditions.

    • Label cells with a fluorescent dye according to the manufacturer's protocol.

    • Resuspend the labeled cells in an appropriate buffer (e.g., PBS) at a concentration of 50-200 cells per nanoliter.[8][9]

  • Zebrafish Embryo Preparation:

    • Collect zebrafish embryos and raise them in E3 medium at 28.5°C.

    • At 48 hours post-fertilization (hpf), dechorionate the embryos.

  • Microinjection:

    • Anesthetize the 48 hpf embryos.

    • Using a microinjector, inject approximately 1-2 nL of the cell suspension (containing 50-400 cells) into the yolk sac or perivitelline space of each embryo.[8][10][11]

  • This compound Administration:

    • Prepare a working solution of this compound by diluting the stock solution in E3 embryo medium to the desired final concentration (e.g., 1 µM or 10 µM).[1] Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid toxicity.

    • Immediately after injection, transfer the embryos to a multi-well plate containing the this compound working solution or a control solution (E3 medium with the same concentration of DMSO).

    • Incubate the embryos at an appropriate temperature (e.g., 34-35°C) to support human cell viability.[12]

  • Efficacy Assessment:

    • At desired time points (e.g., 24, 48, 72 hours post-injection), anesthetize the embryos and image them using a fluorescence stereomicroscope.

    • Quantify primary tumor growth by measuring the fluorescent area or intensity.

    • Quantify metastasis by counting the number of disseminated fluorescent cells or metastatic foci outside the primary injection site.[11]

  • Data Analysis:

    • Compare the tumor growth and metastasis in the this compound-treated group to the control group using appropriate statistical tests.

Protocol 3: Alternative Administration Routes

While immersion is a common method for small molecule administration in zebrafish larvae, other methods can be considered:

  • Intracardiac Injection: For more direct systemic delivery and to better model the blood-brain barrier penetration, intracardiac injection of the compound can be performed.[8] This method is more technically challenging but provides a more controlled dosage.

  • Intratumoral Microinjection: Direct injection of the compound into the established tumor can be used to assess localized effects.

Conclusion

The zebrafish xenograft model provides a powerful in vivo platform for the rapid evaluation of anti-cancer compounds like this compound. Its optical transparency and amenability to high-throughput screening make it an ideal system for studying tumor progression, metastasis, and drug efficacy. These protocols provide a framework for the successful administration and assessment of this compound in this model, contributing to the preclinical development of novel cancer therapeutics.

References

Application Note: Quantifying ERG-Mediated Transcription Inhibition using VPC-18005 with a Dual-Luciferase® Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in cancer research, particularly in the context of prostate cancer and transcription factor inhibition.

Abstract: The ETS-related gene (ERG) is a transcription factor frequently overexpressed in prostate cancer, making it a key therapeutic target. This document provides a detailed protocol for a dual-luciferase reporter assay to screen and characterize inhibitors of ERG transcriptional activity, using the novel small molecule ERG antagonist, VPC-18005, as an example. This compound directly binds to the ERG-ETS domain, preventing DNA binding and subsequent gene transcription.[1][2][3] The protocol outlines the necessary steps from cell culture and transfection to data analysis, enabling researchers to quantify the dose-dependent inhibitory effects of compounds like this compound on ERG function.

Mechanism of Action: this compound

This compound is a small molecule inhibitor designed to antagonize the transcriptional activity of ERG.[3] In many prostate cancers, aberrant androgen-regulated signaling leads to the overexpression of ERG.[4][5] The ERG protein utilizes its ETS domain to bind to specific DNA sequences (ETS recognition motifs) in the promoter regions of target genes, driving their transcription and contributing to disease progression.[1][5] this compound functions by directly interacting with this ERG-ETS domain.[1][6] This binding sterically hinders the association of ERG with DNA, thereby inhibiting the transcription of ERG target genes, such as SOX9.[1][4] This mechanism effectively reduces the oncogenic output of ERG without causing general cytotoxicity.[1][2]

cluster_0 Normal ERG Function cluster_1 Inhibition by this compound ERG ERG Protein ETS_Domain ETS Domain ERG->ETS_Domain contains DNA DNA (ETS Motif) ETS_Domain->DNA binds Transcription Target Gene Transcription DNA->Transcription initiates VPC18005 This compound ETS_Domain_Inhibited ETS Domain VPC18005->ETS_Domain_Inhibited binds to DNA_Unbound DNA (ETS Motif) ETS_Domain_Inhibited->DNA_Unbound binding blocked No_Transcription Transcription Blocked

Caption: Mechanism of this compound inhibition of ERG transcriptional activity.

Principle of the Dual-Luciferase® Reporter Assay

The Dual-Luciferase® Reporter (DLR™) Assay System is a powerful tool for studying gene expression.[7] It involves the sequential measurement of two different luciferases, Firefly and Renilla, from a single sample.[7]

  • Experimental Reporter (Firefly Luciferase): The expression of Firefly luciferase is placed under the control of a promoter containing the response element of interest. For this application, a reporter construct like pETS-luc, which contains multiple ETS recognition motifs, is used.[1] The activity of Firefly luciferase is therefore directly proportional to the transcriptional activity of ERG.

  • Control Reporter (Renilla Luciferase): A second plasmid expressing Renilla luciferase, typically under the control of a constitutive promoter (e.g., from pRL-TK), is co-transfected.[8] This serves as an internal control to normalize for variations in cell number and transfection efficiency.

By calculating the ratio of Firefly to Renilla luminescence, the specific effect of a treatment (like the addition of this compound) on the signaling pathway of interest can be accurately determined.[9]

Experimental Protocol

This protocol is designed for use with a 96-well plate format and is based on methodologies for dual-luciferase assays and specific studies involving this compound.[1][8][10]

Materials and Reagents
  • Cell Lines: ERG-overexpressing prostate cancer cells (e.g., VCaP) or cells engineered to express ERG (e.g., PNT1B-ERG).[1][2]

  • Reporter Plasmids:

    • Firefly luciferase reporter with ETS-responsive element (e.g., pETS-luc).[1]

    • Renilla luciferase control reporter (e.g., pRL-TK).

  • Compound: this compound (MedChemExpress, Probechem).[3][6]

  • Reagents:

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent (e.g., Lipofectamine).

    • Phosphate-Buffered Saline (PBS).

    • Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat.# E1910), which includes:

      • Luciferase Assay Reagent II (LAR II).[7]

      • Stop & Glo® Reagent.[7]

      • Passive Lysis Buffer (1X).[8]

    • DMSO (for compound dilution).

  • Equipment:

    • Standard cell culture equipment (incubator, biosafety cabinet).

    • White-walled, clear-bottom 96-well plates.

    • Luminometer or multi-mode plate reader with luminescence detection capability.[11]

Experimental Workflow

arrow arrow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Transfection Co-transfect with pETS-luc (Firefly) and pRL-TK (Renilla) plasmids A->B C 3. Compound Treatment Treat cells with varying concentrations of this compound (and DMSO control) B->C D 4. Incubation Incubate for 24-48 hours C->D E 5. Cell Lysis Wash with PBS, then add 1X Passive Lysis Buffer D->E F 6. Luminescence Reading Transfer lysate to assay plate E->F G Step 6a: Add LAR II Measure Firefly Luminescence (RLUu2081) F->G Measure Signal 1 H Step 6b: Add Stop & Glo® Measure Renilla Luminescence (RLUu2082) G->H Quench & Measure Signal 2 I 7. Data Analysis Calculate Ratio (RLUu2081 / RLUu2082) and normalize to control H->I

Caption: Workflow for the dual-luciferase reporter assay with this compound.
Step-by-Step Procedure

  • Cell Seeding:

    • A day before transfection, seed cells into a white-walled 96-well plate at a density that will result in 60-70% confluency at the time of transfection.[8]

  • Transient Transfection:

    • Prepare the transfection mixture according to the manufacturer's protocol. For each well, transfect cells with the pETS-luc firefly reporter plasmid and the pRL-TK Renilla control plasmid (a 10:1 ratio, e.g., 100 ng pETS-luc and 10 ng pRL-TK, is common).[8]

    • Incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours), then replace with fresh culture medium.

  • Compound Treatment:

    • Allow cells to recover for 24 hours post-transfection.

    • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 100 µM is recommended to determine a dose-response curve.[4]

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for an additional 24 hours.

  • Cell Lysis:

    • Remove the medium containing the compound.

    • Gently wash the cells once with 100 µL of 1X PBS.[8]

    • Aspirate the PBS and add 20-30 µL of 1X Passive Lysis Buffer to each well.[10]

    • Incubate the plate on a rocker at room temperature for 15 minutes to ensure complete lysis.[8]

  • Luminescence Measurement:

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature before use.[11]

    • Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure the Firefly luminescence for 10 seconds.

    • Following the Firefly reading, program the instrument to inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luminescence for 10 seconds.

    • Transfer 20 µL of cell lysate from each well of the culture plate to a new, opaque white 96-well assay plate.[8]

    • Place the assay plate in the luminometer and begin the reading sequence.

Data Analysis
  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence.

    • Ratio = (Firefly Reading) / (Renilla Reading)

  • Normalize the results to the vehicle control (DMSO) to determine the percent inhibition.

    • % Luciferase Activity = (Ratio_Sample / Average Ratio_Control) * 100

  • Plot the % Luciferase Activity against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Data Presentation: Reported this compound Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound in inhibiting ERG-mediated luciferase activity in different prostate cell lines.

Cell LineReporter ConstructIC₅₀ Value (µM)Reference(s)
PNT1B-ERGpETS-luc3[1][2][6]
VCaPpETS-luc6[1][2][6]

Note: Studies have confirmed that this compound does not significantly affect cell viability at these active concentrations, nor does it inhibit an androgen receptor luciferase reporter, indicating its specificity for the ERG pathway.[1][2]

References

Application Notes and Protocols for Migration and Invasion Assays with VPC-18005 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VPC-18005 is a small molecule antagonist of the ETS-related gene (ERG) transcription factor, a key driver in a significant subset of prostate cancers.[1][2][3][4][5] By directly binding to the ERG-ETS domain, this compound sterically hinders DNA binding, thereby disrupting ERG's transcriptional activity.[1][3][6] This targeted action has been demonstrated to effectively reduce the migration and invasion of ERG-expressing prostate cancer cells, presenting a promising avenue for anti-metastatic therapeutic strategies.[1][2][4][5] Notably, this compound accomplishes this without impacting cell viability, highlighting its specific mechanism of action against cancer cell motility.[1][2]

These application notes provide detailed protocols for utilizing this compound in two standard cell migration and invasion assays: the Transwell (or Boyden Chamber) assay and the 3D Spheroid Invasion Assay. The protocols are specifically tailored for use with ERG-positive prostate cancer cell lines, such as PNT1B-ERG and VCaP.

Mechanism of Action: this compound in Inhibiting Cell Migration and Invasion

The aberrant expression of the ERG transcription factor in prostate cancer cells drives the expression of genes involved in epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1] One of the key downstream targets of ERG is the transcription factor SOX9, which itself plays a crucial role in stimulating cancer cell invasion.[1][2] this compound disrupts this oncogenic signaling cascade at its root. By binding to the ERG protein, it prevents ERG from activating the transcription of its target genes, including SOX9. This leads to a downstream reduction in the expression of proteins that are critical for cell motility and invasion.

VPC18005_Mechanism This compound Mechanism of Action ERG ERG Transcription Factor DNA DNA (ETS Binding Site) ERG->DNA Binds to SOX9 SOX9 Gene DNA->SOX9 Activates Transcription VPC18005 This compound VPC18005->ERG Inhibits by binding to ETS domain Migration_Invasion_Proteins Migration & Invasion Associated Proteins SOX9->Migration_Invasion_Proteins Promotes Expression Cell_Migration_Invasion Cell Migration & Invasion Migration_Invasion_Proteins->Cell_Migration_Invasion Facilitates Transwell_Workflow Transwell Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture PNT1B-ERG or VCaP cells Starvation 2. Serum-starve cells (optional, e.g., 16h) Cell_Culture->Starvation Seeding 4. Seed cells in upper chamber (serum-free media) Starvation->Seeding Insert_Prep 3. Prepare Transwell inserts (Coat with Matrigel for invasion assay) Insert_Prep->Seeding Treatment 5. Add this compound to upper chamber Seeding->Treatment Chemoattractant 6. Add chemoattractant (e.g., 10% FBS) to lower chamber Treatment->Chemoattractant Incubation 7. Incubate (e.g., 24-48 hours) Chemoattractant->Incubation Removal 8. Remove non-migrated cells Incubation->Removal Fix_Stain 9. Fix and stain migrated cells Removal->Fix_Stain Imaging 10. Image and quantify Fix_Stain->Imaging Spheroid_Workflow 3D Spheroid Invasion Assay Workflow cluster_formation Spheroid Formation cluster_invasion Invasion Assay cluster_analysis Analysis Cell_Prep 1. Prepare cell suspension Seeding_ULA 2. Seed cells in ultra-low attachment plate Cell_Prep->Seeding_ULA Incubation_Form 3. Incubate for 3-4 days to form spheroids Seeding_ULA->Incubation_Form Pretreatment 4. Pretreat spheroids with This compound (24h) Incubation_Form->Pretreatment Embedding 5. Embed spheroids in extracellular matrix Pretreatment->Embedding Incubation_Invade 6. Incubate for several days Embedding->Incubation_Invade Imaging_Time 7. Image spheroids at regular intervals Incubation_Invade->Imaging_Time Quantification 8. Quantify invasion area Imaging_Time->Quantification

References

Application Note: Monitoring ERG Protein Inhibition by VPC-18005 Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the efficacy of VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, through Western blot analysis. It includes methodologies for cell culture, treatment, protein extraction, and immunodetection, along with data presentation and visualization of the relevant biological pathways.

Introduction

The ETS-related gene (ERG), a member of the ETS family of transcription factors, is frequently overexpressed in prostate cancer due to chromosomal translocations, most commonly the TMPRSS2-ERG fusion.[1][2] This aberrant ERG expression drives oncogenesis by altering gene expression, promoting cell migration, invasion, and metastasis.[1][2] this compound is a novel small molecule antagonist designed to directly bind to the DNA-binding ETS domain of ERG, thereby sterically hindering its interaction with DNA and inhibiting its transcriptional activity.[1][2][3] This application note details the use of Western blotting to monitor the cellular effects of this compound on ERG protein levels and its downstream targets.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. In this context, it is used to measure the levels of ERG protein in prostate cancer cell lines following treatment with this compound. The protocol involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific to the target protein (ERG) and a loading control (e.g., Vinculin). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification. While this compound primarily disrupts ERG's function rather than causing its degradation, Western blotting can be employed to assess any potential off-target effects on ERG protein stability or to confirm ERG expression levels in the cell models used.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

Cell LineAssay TypeParameterValueReference
PNT1B-ERGETS-Luciferase ReporterIC₅₀3 µM[1][4]
VCaPETS-Luciferase ReporterIC₅₀6 µM[1][4]

Table 2: Effect of this compound on Cell Phenotype

Cell LineAssay TypeTreatmentObservationReference
PNT1B-ERGMigration (xCelligence)5 µM this compoundReduced migration rate[1][6]
PNT1B-ERGInvasion (Spheroid)5 µM this compoundReduced invasion rate[6]
VCaPMetastasis (Zebrafish)1 µM & 10 µM this compoundReduced metastasis[1][4]

Table 3: Effect of this compound on Gene Expression

Cell LineTreatmentTarget GeneEffectReference
VCaP25 µM this compoundSOX9Decreased mRNA expression[1][4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the ERG signaling pathway, the mechanism of this compound, and the experimental workflow for Western blot analysis.

ERG_Signaling_Pathway cluster_0 Prostate Cancer Cell TMPRSS2_ERG TMPRSS2-ERG Fusion ERG_Protein ERG Protein TMPRSS2_ERG->ERG_Protein Transcription & Translation DNA DNA (ETS Binding Site) ERG_Protein->DNA Binds to SOX9 SOX9 Gene DNA->SOX9 Activates Transcription Invasion_Metastasis Cell Invasion & Metastasis SOX9->Invasion_Metastasis Promotes VPC18005_Mechanism cluster_0 Mechanism of Action VPC18005 This compound ERG_ETS_Domain ERG ETS Domain VPC18005->ERG_ETS_Domain Directly Binds to DNA DNA ERG_ETS_Domain->DNA Binding Blocked Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., VCaP, PNT1B-ERG) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-ERG, Anti-Vinculin) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Imaging H->I J 10. Data Analysis I->J

References

Preparing a Stock Solution of VPC-18005 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2][3] It functions by directly interacting with the ERG-ETS domain, which prevents ERG from binding to DNA and inducing the transcription of target genes.[1][2] This inhibitory action has been shown to reduce the migration and invasion of ERG-overexpressing cancer cells, highlighting its therapeutic potential.[2][4] For researchers in oncology and drug development, the accurate and consistent preparation of a this compound stock solution is the critical first step for reliable in vitro and in vivo experimentation. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for organic molecules.[5][6][7]

This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound, critical for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 319.379 g/mol [3]
CAS Number 2242480-48-2[1][3]
Chemical Formula C15H17N3O3S[3]
Appearance Solid powder[3][5]
Solubility in DMSO 10 mM[1][3] to 60 mg/mL (187.86 mM)[5][1][3][5]
Recommended Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]
In Vitro Assay IC50 3 µM (PNT1B-ERG cells); 6 µM (VCaP cells)[1][2][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for cell-based assays.

Materials:

  • This compound solid powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is at the bottom of the vial.[7] This prevents loss of material that may be adhering to the cap or walls.

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.194 mg of this compound (Molecular Weight x Molarity x Volume = 319.379 g/mol x 0.010 mol/L x 0.001 L = 0.003194 g = 3.194 mg).

    • Perform this step in a fume hood or a designated area for handling chemical powders.

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.

    • Add the calculated volume of DMSO to the tube. For the 1 mL of 10 mM solution example, add 1 mL of DMSO.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that no solid particles remain. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution, though for this compound, vortexing at room temperature is typically sufficient.[5]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[7] This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][7]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1] Always protect the solution from light.[1]

Working Solution Preparation:

For cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cytotoxicity.[7][8] To prepare a working solution, dilute the 10 mM stock solution in cell culture medium. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution of the stock solution into the medium.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store dilute Dilute Stock in Culture Medium (Final DMSO <0.5%) store->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and using a this compound stock solution.

signaling_pathway ERG ERG Transcription Factor DNA DNA (Promoter Region) ERG->DNA Binds to Transcription Target Gene Transcription (e.g., SOX9) DNA->Transcription VPC18005 This compound VPC18005->ERG Inhibits DNA Binding CellProcesses Cell Migration & Invasion Transcription->CellProcesses

Caption: Inhibitory mechanism of this compound on the ERG signaling pathway.

References

Application Notes and Protocols: Immunohistochemical Analysis of ERG Downstream Targets Following VPC-18005 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor ERG, a member of the E26 transformation-specific (ETS) family, is a key driver of prostate cancer progression. Its aberrant expression, often due to the TMPRSS2-ERG gene fusion, is observed in approximately 50% of prostate cancers.[1] VPC-18005 is a novel small molecule antagonist that directly targets the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity.[2][3][4][5] This document provides detailed protocols for the immunohistochemical (IHC) analysis of key ERG downstream targets—SOX9, NKX3.1, and CAMKK2—to assess the pharmacological effects of this compound.

This compound Mechanism of Action: this compound functions by sterically blocking the DNA binding of the ERG-ETS domain, which disrupts its ability to regulate the transcription of its target genes.[2][4] Studies have shown that this compound can inhibit ERG-mediated transcription in a dose-dependent manner.[2]

ERG Signaling Pathway and Downstream Targets

The ERG signaling pathway plays a critical role in prostate tumorigenesis by regulating genes involved in cell proliferation, survival, migration, and invasion. Key downstream targets of ERG include:

  • SOX9: A transcription factor involved in prostate development and cancer progression. ERG directly induces SOX9 gene expression.[2][3]

  • NKX3.1: A prostate-specific tumor suppressor. ERG has been shown to repress the expression of NKX3.1.[6]

  • CAMKK2: A calcium/calmodulin-dependent protein kinase kinase that promotes prostate cancer progression.[7][8]

The following diagram illustrates the established and proposed relationships within the ERG signaling cascade and the inhibitory action of this compound.

ERG_Signaling_Pathway ERG Signaling Pathway and this compound Inhibition cluster_downstream Downstream Targets cluster_phenotype Cellular Phenotypes TMPRSS2_ERG TMPRSS2-ERG Fusion ERG ERG Protein TMPRSS2_ERG->ERG Transcription & Translation DNA DNA (ETS Response Element) ERG->DNA Binds to VPC18005 This compound VPC18005->ERG Inhibits DNA Binding SOX9 SOX9 DNA->SOX9 Upregulates NKX3_1 NKX3.1 DNA->NKX3_1 Downregulates CAMKK2 CAMKK2 DNA->CAMKK2 Upregulates (Proposed) Proliferation Proliferation SOX9->Proliferation Invasion Invasion SOX9->Invasion NKX3_1->Proliferation CAMKK2->Invasion Metastasis Metastasis Invasion->Metastasis IHC_Workflow Experimental Workflow for IHC Analysis cluster_ihc Immunohistochemistry Protocol start Prostate Cancer Xenograft Model (e.g., VCaP) treatment Treatment with this compound or Vehicle Control start->treatment tissue_harvest Tumor Tissue Harvest and Fixation (FFPE) treatment->tissue_harvest sectioning Microtome Sectioning tissue_harvest->sectioning deparaffinization Deparaffinization and Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-ERG, anti-SOX9, anti-NKX3.1, anti-CAMKK2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain imaging Slide Scanning and Imaging counterstain->imaging analysis Image Analysis and Quantification (H-Score, % Positive Cells) imaging->analysis results Data Interpretation and Reporting analysis->results

References

Troubleshooting & Optimization

Improving VPC-18005 solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using VPC-18005, with a focus on improving its solubility in aqueous solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2][3] It functions by directly binding to the ERG-ETS domain, which sterically blocks the binding of ERG to DNA.[1][2][3] This disruption of DNA binding inhibits ERG-mediated transcription, which in turn reduces the migration and invasion of ERG-expressing cancer cells.[1][2][3]

Q2: What are the basic physicochemical properties of this compound?

A2: Having the correct physicochemical information is crucial for accurate experimental planning. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 319.38 g/mol [4]
CAS Number 2242480-48-2[4]
Appearance Solid[5]
Formula C15H17N3O3S[5]

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound.[4][5] Commercial suppliers often provide it as a 10 mM solution in DMSO.

Q4: How should I store my this compound stock solution?

A4: For optimal stability, your DMSO stock solution of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is important to protect the solution from light. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues

Issue 1: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

  • Possible Cause: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity when diluting a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Prepare a High-Concentration DMSO Stock: Start by preparing a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary, but be cautious of potential degradation with excessive heat.

    • Perform Serial Dilutions in DMSO: If you need to test a range of this compound concentrations, perform your serial dilutions in 100% DMSO first. This ensures the compound remains dissolved at each step of the dilution series.

    • Minimize Final DMSO Concentration: When adding the compound to your aqueous solution (e.g., cell culture media), aim for a final DMSO concentration that is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM DMSO stock, you would perform a 1:1000 dilution.

    • Direct Dilution into Media: Studies have shown that this compound is soluble and stable in cell culture media for at least 3 days.[1][2] When preparing your final working concentration, add the DMSO stock of this compound directly to the pre-warmed cell culture medium and mix thoroughly. The presence of proteins and other components in the media can help to maintain the solubility of the compound.

    • Vehicle Control: Always include a vehicle control in your experiments. This should be your aqueous solution containing the same final concentration of DMSO as your experimental samples.

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Inconsistent results can be due to incomplete dissolution of this compound or its precipitation over the course of the experiment.

  • Troubleshooting Steps:

    • Ensure Complete Initial Dissolution: Before making any dilutions, visually inspect your DMSO stock solution to ensure there are no visible particulates. If necessary, briefly sonicate the stock solution.

    • Pre-warm Media: Always add the this compound DMSO stock to cell culture media that has been pre-warmed to the experimental temperature (e.g., 37°C).

    • Mix Thoroughly: After adding the DMSO stock to the media, vortex or invert the tube gently to ensure homogenous distribution of the compound.

    • Check for Precipitation: Before adding the final solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limit for your cells).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of solid this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 0.31938 mg of this compound (Molecular Weight = 319.38 g/mol ).

  • Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the solid compound.

  • Dissolve: Vortex the solution until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals.

  • Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Solutions for Cell Culture Experiments

  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm your cell culture medium to 37°C.

  • Dilute into Media: To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mix and Use: Gently vortex the working solution and immediately add it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay solid Weigh Solid this compound dmso Add Anhydrous DMSO solid->dmso dissolve Vortex/Sonicate to Dissolve dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Media (e.g., 1:1000) thaw->dilute media Pre-warm Cell Culture Media media->dilute mix Mix Thoroughly dilute->mix final_solution Final Working Solution (e.g., 10 µM) mix->final_solution add_to_cells Add to Cells final_solution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_nucleus Nucleus ERG ERG Transcription Factor DNA DNA (ETS Binding Site) ERG->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Initiates VPC18005 This compound VPC18005->ERG Binds to ETS Domain VPC18005->DNA Inhibits Binding

Caption: Mechanism of action of this compound.

References

Common issues with VPC-18005 stability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VPC-18005 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1] It functions by directly interacting with the ERG-ETS domain, which sterically hinders the binding of ERG to DNA. This disruption of ERG-DNA interaction inhibits its transcriptional activity.[1][2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder or in a suitable solvent under specific conditions.

Storage TypeTemperatureDurationSpecial Instructions
Solid Powder-20°C3 years
In Solvent-80°C6 monthsProtect from light
In Solvent-20°C1 monthProtect from light

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). One supplier indicates a solubility of 62.5 mg/mL (195.69 mM) in DMSO, requiring ultrasonic assistance for dissolution. It is important to use freshly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.

Q4: How stable is this compound in cell culture media?

This compound has been shown to be soluble and stable in cell culture media for at least 3 days, with 93% of the compound remaining intact.[3][4]

Q5: I'm observing inconsistent results in my experiments. Could this be due to this compound instability?

Inconsistent results can indeed be a sign of compound instability. To minimize this, it is crucial to adhere to the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for your experiments from a stock solution that has been stored correctly. If you suspect degradation, it is advisable to use a fresh vial of the compound.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Solutions

Potential Cause: this compound, like many small molecules, may have limited solubility in aqueous buffers. Precipitation can lead to inaccurate concentrations and unreliable experimental outcomes.

Troubleshooting Steps:

  • Proper Stock Solution Preparation: Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution.

  • Final DMSO Concentration: When diluting the DMSO stock into your aqueous experimental buffer or media, ensure the final DMSO concentration is kept low (ideally ≤ 0.5%) to avoid precipitation and minimize solvent-induced cellular toxicity.

  • Working Solution Preparation: Prepare working solutions fresh for each experiment by diluting the high-concentration stock solution directly into the final assay buffer. Avoid preparing large volumes of dilute aqueous solutions for long-term storage.

  • Sonication: If you observe precipitation in your working solution, brief sonication may help to redissolve the compound.

Issue 2: High Background Signal in Cell-Based Assays

Potential Cause: A high background signal can obscure the specific effects of this compound. This can be caused by several factors, including compound precipitation, off-target effects, or issues with the assay itself.

Troubleshooting Steps:

  • Visual Inspection: Before adding to cells, visually inspect your final working solution for any signs of precipitation. If present, refer to the troubleshooting steps for solubility issues.

  • Control Experiments: Always include appropriate controls in your experimental design:

    • Vehicle Control (DMSO): To assess the effect of the solvent on your cells.

    • Untreated Control: To establish a baseline for your assay.

  • Concentration Optimization: Use the lowest concentration of this compound that elicits the desired biological effect to minimize potential off-target effects. A dose-response experiment is crucial to determine the optimal concentration range.

  • Assay-Specific Optimization: Review and optimize your assay protocol. This may include adjusting antibody concentrations, wash steps, or incubation times.

Issue 3: Lack of Expected Biological Activity

Potential Cause: If this compound is not producing the expected biological effect (e.g., inhibition of ERG-mediated transcription or cell migration), it could be due to compound degradation, incorrect concentration, or issues with the experimental system.

Troubleshooting Steps:

  • Compound Integrity: Confirm that the this compound has been stored and handled correctly to prevent degradation. Use a fresh aliquot or a new batch of the compound if in doubt.

  • Concentration Verification: Double-check all calculations for the preparation of stock and working solutions to ensure the final concentration is accurate.

  • Cell Line Validation: Verify that the cell line you are using expresses ERG, as this compound's primary target is ERG.

  • Assay Validation: Ensure your assay is sensitive enough to detect the expected biological response. Run positive and negative controls to validate the assay's performance.

Experimental Protocols

ERG-Luciferase Reporter Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on ERG-mediated transcriptional activity.

Methodology:

  • Cell Seeding: Seed prostate cancer cells (e.g., VCaP or PNT1B-ERG) in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Transfection (if necessary): If the cells do not stably express a luciferase reporter construct driven by an ERG-responsive promoter, transiently transfect the cells with the appropriate reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • This compound Treatment: After 24 hours (or as determined by your cell line's growth rate), treat the cells with a range of this compound concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for changes in luciferase expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., 25 mM Tris-phosphate, 4 mM EGTA, 1% Triton X-100).

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • If a Renilla control was used, measure its luminescence as well.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to the total protein concentration of the cell lysate. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.[5]

Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines a general procedure to evaluate the effect of this compound on the migratory capacity of ERG-expressing cells.

Methodology:

  • Cell Preparation: Culture ERG-expressing cells (e.g., PNT1B-ERG) and serum-starve them for 24 hours before the assay.

  • Assay Setup:

    • Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

    • In the lower chamber, add media containing a chemoattractant (e.g., 10% fetal bovine serum).

    • In the upper chamber (the insert), seed the serum-starved cells in serum-free media.

  • This compound Treatment: Add different concentrations of this compound (and a DMSO vehicle control) to both the upper and lower chambers.

  • Incubation: Incubate the plate for a suitable duration (e.g., 24 hours) to allow for cell migration.

  • Cell Fixation and Staining:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the insert with a fixative (e.g., methanol (B129727) or paraformaldehyde).

    • Stain the cells with a suitable stain (e.g., crystal violet).

  • Quantification:

    • Elute the stain from the migrated cells.

    • Measure the absorbance of the eluted stain using a plate reader.

    • Alternatively, image multiple fields of the membrane and count the number of migrated cells.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.[6]

Visualizations

ERG Signaling Pathway and this compound Inhibition

ERG_Signaling_Pathway ERG Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signaling cluster_erg ERG Regulation and Function cluster_downstream Downstream Cellular Effects Growth_Factors Growth Factors (e.g., FGF, VEGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases Activate PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Activate MAPK_Pathway MAPK Pathway Receptor_Tyrosine_Kinases->MAPK_Pathway Activate ERG_Protein ERG Protein PI3K_Akt_Pathway->ERG_Protein Phosphorylates & Activates MAPK_Pathway->ERG_Protein Phosphorylates & Activates TMPRSS2_ERG_Fusion TMPRSS2:ERG Gene Fusion ERG_Overexpression ERG Overexpression TMPRSS2_ERG_Fusion->ERG_Overexpression Leads to ERG_Overexpression->ERG_Protein ERG_DNA_Binding ERG Binds to DNA (ETS Binding Sites) ERG_Protein->ERG_DNA_Binding Facilitates Target_Gene_Expression Target Gene Expression (e.g., SOX9, CXCR4) ERG_DNA_Binding->Target_Gene_Expression Regulates VPC_18005 This compound VPC_18005->ERG_DNA_Binding Inhibits Cell_Migration Cell Migration Target_Gene_Expression->Cell_Migration Cell_Invasion Cell Invasion Target_Gene_Expression->Cell_Invasion Proliferation Proliferation Target_Gene_Expression->Proliferation Angiogenesis Angiogenesis Target_Gene_Expression->Angiogenesis

Caption: ERG signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Inhibition Assay

Experimental_Workflow Experimental Workflow for In Vitro Inhibition Assay cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Working Prepare Working Solutions of this compound Prepare_Stock->Prepare_Working Culture_Cells Culture ERG-expressing Prostate Cancer Cells Seed_Cells Seed Cells in Multi-well Plate Culture_Cells->Seed_Cells Treat_Cells Treat Cells with This compound & Controls Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assay Perform Assay (e.g., Luciferase, Migration) Incubate->Perform_Assay Collect_Data Collect Data (Luminescence, Cell Count, etc.) Perform_Assay->Collect_Data Analyze_Results Analyze and Plot Data (e.g., IC50 Curve) Collect_Data->Analyze_Results

Caption: A typical experimental workflow for an in vitro inhibition assay using this compound.

References

Identifying and mitigating off-target effects of VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of VPC-18005. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer. It functions by directly binding to the ETS domain of ERG, which sterically hinders the binding of ERG to its target DNA sequences.[1][2][3] This inhibition of DNA binding prevents the transcription of ERG-regulated genes, such as SOX9, which are involved in cell migration, invasion, and metastasis.[1][2][4]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound are the inhibition of ERG-mediated transcriptional activity.[1][2] This leads to a reduction in the migration and invasion of ERG-overexpressing prostate cancer cells in vitro.[1][2] In vivo studies using zebrafish xenograft models have also demonstrated that this compound can inhibit metastasis.[1][2][3] Notably, these effects are observed without significant cytotoxicity at active concentrations.[1][2]

Q3: Have any off-target effects of this compound been identified?

A3: Yes, preliminary nuclear magnetic resonance (NMR) spectroscopy experiments have indicated that this compound can also interact with the ETS domains of other transcription factors, specifically PU.1 and ETV4.[1][2][4] While these interactions have been identified, the initial studies reported no overt toxicity or specificity-related issues at the effective concentrations used.[1][2][4] However, researchers should remain aware of these potential off-target interactions.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[5] Additionally, incorporating appropriate controls is essential. This includes using a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[5] Comparing results from ERG-positive and ERG-negative cell lines can also help differentiate on-target from off-target effects.

Troubleshooting Guide

Problem 1: I am observing a phenotype (e.g., decreased cell viability, altered morphology) in a cell line that does not express ERG.

  • Possible Cause: This is a strong indication of an off-target effect. The observed phenotype could be due to this compound interacting with other cellular proteins, such as PU.1 or ETV4, or other unknown off-targets.

  • Troubleshooting Steps:

    • Confirm ERG Expression: Verify the absence of ERG expression in your cell line using Western blot or qRT-PCR.

    • Dose-Response Curve: Perform a dose-response experiment to determine if the phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.[5]

    • Test for PU.1 and ETV4 Involvement: If your cell line expresses PU.1 or ETV4, consider using siRNA or CRISPR-Cas9 to knock down these potential off-targets. If the phenotype is rescued upon knockdown, it suggests this compound is acting through these transcription factors in your model system.

    • Control Compound: If available, use a structurally related but inactive control compound to see if the phenotype persists.

Problem 2: My experimental results with this compound are inconsistent across different ERG-positive cell lines.

  • Possible Cause: The expression levels of on-target (ERG) and potential off-target proteins (PU.1, ETV4) can vary significantly between different cell lines.[5] This differential expression can lead to varied responses to this compound.

  • Troubleshooting Steps:

    • Characterize Protein Expression: Quantify the relative expression levels of ERG, PU.1, and ETV4 in all cell lines used in your experiments via Western blot or qRT-PCR.

    • Correlate Expression with IC50: Determine the half-maximal inhibitory concentration (IC50) of this compound for the on-target effect (e.g., inhibition of an ERG reporter) in each cell line. Correlate the IC50 values with the expression levels of ERG and the potential off-targets to understand if the sensitivity to the compound is related to the relative abundance of these proteins.

    • Normalize to On-Target Activity: When comparing phenotypic effects across cell lines, try to normalize the data to a direct measure of on-target activity, such as the inhibition of a known ERG target gene.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

AssayCell LineParameterValueReference
ERG-mediated Luciferase ActivityPNT1B-ERGIC503 µM[1][2]
ERG-mediated Luciferase ActivityVCaPIC506 µM[1][2]
Cell ViabilityPNT1B-ERG, VCaP, PC3Concentration Range0.2–25 µM[1][2]
Migration and Invasion AssayPNT1B-ERGConcentration5 µM[1][2]

Table 2: In Vivo Efficacy of this compound

ModelCell LineTreatmentEffectReference
Zebrafish XenograftPNT1B-ERG1 µM and 10 µM20-30% decrease in cell dissemination[6]

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for ERG Activity

  • Cell Seeding: Seed PNT1B-ERG or VCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Transfection: Co-transfect the cells with a pETS-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[1][2]

Protocol 2: Western Blot for ERG and Off-Target Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERG, PU.1, ETV4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

This compound Mechanism of Action and Off-Target Interaction cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Interactions This compound This compound ERG ERG This compound->ERG Binds to ETS Domain ERG_DNA_Binding ERG-DNA Binding This compound->ERG_DNA_Binding Inhibits PU.1 PU.1 This compound->PU.1 Binds to ETS Domain ETV4 ETV4 This compound->ETV4 Binds to ETS Domain Other_ETS_Factors Other ETS Factors This compound->Other_ETS_Factors ERG->ERG_DNA_Binding ERG_Target_Genes ERG Target Genes (e.g., SOX9) ERG_DNA_Binding->ERG_Target_Genes Activates Transcription Migration_Invasion Cell Migration & Invasion ERG_Target_Genes->Migration_Invasion Promotes Off_Target_Effects Potential Off-Target Effects PU.1->Off_Target_Effects ETV4->Off_Target_Effects Other_ETS_Factors->Off_Target_Effects

Caption: this compound on-target and potential off-target signaling pathways.

Experimental Workflow for Investigating Off-Target Effects Start Observe Phenotype with This compound Treatment Check_ERG Does the cell line express ERG? Start->Check_ERG On_Target Likely On-Target Check_ERG->On_Target Yes Off_Target Potential Off-Target Check_ERG->Off_Target No Dose_Response Perform Dose-Response Curve On_Target->Dose_Response Validate Specificity Off_Target->Dose_Response Confirm_Off_Target Characterize Off-Target: - Western for PU.1/ETV4 - siRNA/CRISPR knockdown - Use inactive control Dose_Response->Confirm_Off_Target End Conclusion Confirm_Off_Target->End

Caption: Troubleshooting workflow for this compound off-target effects.

References

Optimizing VPC-18005 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of VPC-18005 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule antagonist of the ETS-related gene (ERG) transcription factor.[1][2][3] It functions by directly binding to the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[2][4][5] This inhibition of the ERG-DNA interaction disrupts ERG-induced gene transcription, which is a key driver in approximately half of all prostate cancer cases.[2][3][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound depends on the specific cell line and the biological endpoint being measured. Based on published data, a concentration range of 3-10 µM is a good starting point for most in vitro assays. For instance, the IC50 for inhibiting ERG transcriptional activity was found to be 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[4][6][7] A concentration of 5 µM has been effectively used to inhibit cell migration and invasion.[4][6]

Q3: Is this compound cytotoxic?

A3: this compound has been shown to have low cytotoxicity at its effective concentrations.[4][6] Studies have demonstrated that treatment with this compound at concentrations up to 25 µM did not decrease the viability of either ERG-expressing (PNT1B-ERG and VCaP) or non-ERG expressing (PC3) prostate cells.[4][6][8] This is in contrast to other ERG inhibitors like YK-4-279, which showed cytotoxicity at doses ≥ 5 µM.[4][6][7]

Q4: How stable is this compound in solution?

A4: this compound is soluble in media and demonstrates good stability, remaining 93% stable for at least 3 days.[4][6][7][8] For storage, the compound in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month, protected from light.[5]

Q5: What is the solubility of this compound?

A5: this compound is soluble in DMSO at 10 mM and is also soluble in cell culture media.[1][4]

Troubleshooting Guide

Issue 1: Sub-optimal inhibition of ERG transcriptional activity.

  • Possible Cause 1: Insufficient concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 1 µM to 25 µM. The IC50 values are 3 µM for PNT1B-ERG and 6 µM for VCaP cells.[4][6][7]

  • Possible Cause 2: High levels of ERG protein expression.

    • Solution: High levels of ERG expression can counteract the inhibitory effects of this compound.[4][6][7] Consider verifying the ERG expression level in your cell line. If transiently overexpressing ERG, you may need to increase the concentration of this compound.

  • Possible Cause 3: Compound degradation.

    • Solution: Although this compound is stable, ensure proper storage conditions are maintained (-80°C for long-term storage in DMSO).[5] Prepare fresh dilutions in media for each experiment.

Issue 2: Inconsistent results in cell migration or invasion assays.

  • Possible Cause 1: Sub-optimal this compound concentration.

    • Solution: A concentration of 5 µM has been shown to be effective.[4][6] Titrate the concentration of this compound in your assay to find the optimal inhibitory dose without affecting cell viability.

  • Possible Cause 2: Cell density and health.

    • Solution: Ensure that cells are healthy and seeded at the correct density for the assay. Overtly confluent or sparse cultures can lead to variability in migration and invasion rates.

Issue 3: Unexpected cytotoxicity observed.

  • Possible Cause 1: Compound precipitation.

    • Solution: While soluble, high concentrations in media with low serum might lead to precipitation. Visually inspect the media for any precipitate. Ensure the final DMSO concentration is low and consistent across all treatments.

  • Possible Cause 2: Off-target effects at very high concentrations.

    • Solution: Although non-toxic at active concentrations, it's good practice to confirm that the observed effects are specific to ERG inhibition.[4][6] Use a non-ERG expressing cell line (e.g., PC3) as a negative control to assess off-target toxicity.[4][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationResult
IC50 (Luciferase Reporter) PNT1B-ERG3 µM50% inhibition of ERG transcriptional activity[4][6][7]
IC50 (Luciferase Reporter) VCaP6 µM50% inhibition of ERG transcriptional activity[4][6][7]
Migration/Invasion PNT1B-ERG5 µMSignificant reduction in cell migration and invasion[4][6]
Gene Expression VCaP25 µMInhibition of ERG-regulated gene, SOX9[4][7]
Cell Viability PNT1B-ERG, VCaP, PC30.2 - 25 µMNo significant decrease in cell viability[4][6][8]

Table 2: In Vivo Efficacy of this compound (Zebrafish Xenograft Model)

TreatmentConcentrationResult
This compound 1 µM20-30% decrease in cancer cell dissemination[5]
This compound 10 µM20-30% decrease in cancer cell dissemination[5][7]

Experimental Protocols

1. Luciferase Reporter Assay for ERG Transcriptional Activity

  • Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

  • Methodology:

    • Seed ERG-expressing cells (e.g., PNT1B-ERG, VCaP) in a 96-well plate.

    • Co-transfect cells with a firefly luciferase reporter plasmid containing ETS-response elements (e.g., pETS-luc) and a Renilla luciferase control plasmid.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 value.[7][8][9]

2. Cell Migration Assay (Real-Time Cell Analysis)

  • Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

  • Methodology:

    • Seed ERG-expressing cells (e.g., PNT1B-ERG) in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., xCELLigence CIM-Plate).

    • Add chemoattractant (e.g., serum-containing media) to the lower chamber.

    • Allow cells to settle and begin migrating for approximately 24 hours.

    • Add this compound (e.g., 5 µM) or DMSO to the upper chamber.

    • Monitor cell migration in real-time by measuring changes in electrical impedance as cells migrate through the microporous membrane.

    • The normalized cell index is used as a measure of cell migration.[4][6]

Mandatory Visualizations

VPC18005_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effects Cellular Effects ERG ERG Protein DNA DNA (ETS-Response Element) ERG->DNA Binds to Transcription Target Gene Transcription (e.g., SOX9) DNA->Transcription Initiates Invasion Decreased Invasion VPC18005 This compound VPC18005->ERG Binds to ETS Domain block X Metastasis Decreased Metastasis Experimental_Workflow_Dosage_Optimization cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A 1. Dose-Response Curve (Luciferase Assay) Determine IC50 B 2. Cell Viability Assay (e.g., MTT) Confirm non-toxicity A->B C 3. Functional Assays (Migration, Invasion) Use optimal non-toxic dose B->C E 5. Efficacy Study (e.g., Zebrafish Xenograft) Test range of safe doses C->E Inform In Vivo Dose Selection D 4. Murine Toxicology Study Determine Max Tolerated Dose D->E

References

Troubleshooting VPC-18005 Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VPC-18005 in their experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist of the ETS-related gene (ERG) transcription factor.[1] It functions by directly interacting with the ERG-ETS domain, which is responsible for binding to DNA.[2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting ERG-induced gene transcription.[3][4] this compound has been shown to suppress the expression of ERG-regulated genes like SOX9.[3][4]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated activity in prostate cancer cell lines that overexpress ERG, such as VCaP and engineered PNT1B-ERG cells.[2][3][5] It has been observed to inhibit the transcriptional activity of ERG in these cells without causing significant cytotoxicity.[3][5]

Q3: What are the recommended storage conditions and stability of this compound?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] In media, this compound has been found to be soluble and stable for at least 3 days.[3][5]

Troubleshooting Inconsistent Assay Results

Inconsistent results in assays involving this compound can arise from various factors, from reagent handling to experimental setup. This section provides guidance on common issues and their potential solutions.

Issue 1: High Variability in Luciferase Reporter Assay Results

Luciferase reporter assays are commonly used to assess the inhibitory activity of this compound on ERG-mediated transcription. High variability between replicates or experiments can mask the true effect of the compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Transfection Efficiency - Optimize your transfection protocol for the specific cell line being used. - Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency. - Ensure consistent cell density and health at the time of transfection.
Cell Health and Viability - Monitor cell viability throughout the experiment, as stressed or unhealthy cells can lead to inconsistent reporter gene expression.[3][5] - Ensure consistent cell passage numbers between experiments, as cellular characteristics can change over time.
This compound Degradation - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[2] - Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent Incubation Times - Adhere strictly to the predetermined incubation times for both this compound treatment and luciferase measurement.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.

Experimental Workflow for a Luciferase Reporter Assay

Luciferase_Workflow cluster_prep Cell Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_readout Readout A Seed cells in multi-well plate B Incubate (24h) A->B C Transfect with pETS-luc reporter and control plasmids B->C D Incubate (24h) C->D E Treat cells with this compound or vehicle control D->E F Incubate (24-48h) E->F G Lyse cells F->G H Measure Luciferase Activity G->H I Normalize Data H->I VPC18005_Pathway ERG ERG Transcription Factor ETS_Domain ETS Domain ERG->ETS_Domain contains DNA DNA (ERG Binding Site) ETS_Domain->DNA binds to Transcription Gene Transcription ETS_Domain->Transcription is inhibited DNA->Transcription initiates VPC18005 This compound VPC18005->ETS_Domain binds to VPC18005->DNA blocks binding Inhibition Inhibition

References

Technical Support Center: VPC-18005 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of VPC-18005 in cell lines. Find troubleshooting guides and frequently asked questions to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1] It functions by directly binding to the ERG-ETS domain, which sterically blocks its ability to bind to DNA and thereby disrupts ERG-mediated transcriptional activity.[1][2][3][4] This inhibition has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells.[2][3][4]

Q2: Does this compound exhibit cytotoxicity in cell lines?

A2: Studies have shown that this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting ERG activity.[2][3] Specifically, treatment with this compound at concentrations up to 25 μM did not decrease the viability of ERG-expressing (PNT1B-ERG, VCaP) or non-ERG expressing (PC3) prostate cells.[2][3] This suggests that its primary effect is anti-metastatic rather than cytotoxic.[2][3]

Q3: Which cell lines are recommended for studying this compound?

A3: Based on published research, the following cell lines are recommended:

  • ERG-expressing: VCaP and PNT1B-ERG cells are suitable for studying the on-target effects of this compound.[2][3]

  • Non-ERG expressing (as a negative control): PC3 or PNT1B-Mock cells can be used to assess off-target effects.[2][3][5]

Q4: What is the recommended concentration range and incubation time for this compound cytotoxicity testing?

A4: A dose-response analysis is recommended. Previous studies have used concentrations ranging from 0.2 μM to 25 μM.[2][3] For assessing long-term effects on cell viability, an incubation period of up to 72 hours has been used.[2][3]

Recommended Cytotoxicity Assays

While this compound is not expected to be overtly cytotoxic, it is crucial to experimentally confirm this in your specific cell line and experimental conditions. Below are recommended assays for this purpose.

Metabolic Activity Assays (Primary Recommendation)

These assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.

  • MTS Assay: This was the primary assay used in key studies to demonstrate the non-cytotoxic nature of this compound.[2][3] It is a colorimetric assay that measures the reduction of an MTS tetrazolium compound by viable cells to generate a colored formazan (B1609692) product.

  • MTT and WST-1 Assays: These are similar tetrazolium reduction assays that can also be used to assess cell viability.[6]

Membrane Integrity Assays (Secondary Recommendation)

These assays measure the leakage of cellular components from cells with compromised membranes, a hallmark of necrosis.

  • Lactate Dehydrogenase (LDH) Assay: This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.[7]

ATP-Based Assays
  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[6]

Experimental Protocols

General Protocol for MTS-Based Cytotoxicity Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times for your specific cell line is recommended.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common solvent for this compound is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.

    • Untreated Control: Cells in culture medium only.

    • Positive Control (Optional but Recommended): A known cytotoxic agent to ensure the assay is working correctly.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background absorbance High concentration of certain components in the cell culture medium.[8]Test individual medium components and consider using a phenol (B47542) red-free medium during the assay.[9]
High variability between replicate wells Uneven cell seeding, edge effects due to evaporation, or pipetting errors.[8]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.[9] Use calibrated pipettes and practice consistent pipetting technique.
Unexpected cytotoxicity observed Solvent (e.g., DMSO) toxicity, or issues with the this compound compound.Ensure the final solvent concentration is non-toxic for your cell line. Run a solvent toxicity control curve. Confirm the purity and stability of your this compound stock.
Low signal-to-noise ratio Suboptimal cell number or incubation time with the detection reagent.Optimize cell seeding density. Perform a time-course experiment to determine the optimal incubation time with the detection reagent.[10]

Data Presentation

Summarize your quantitative data in a table for clear comparison.

Table 1: Example of this compound Cytotoxicity Data

Concentration (μM)Cell Viability (%) at 24h (Mean ± SD)Cell Viability (%) at 48h (Mean ± SD)Cell Viability (%) at 72h (Mean ± SD)
Vehicle Control (0)100 ± 4.5100 ± 5.1100 ± 4.8
198.7 ± 5.299.1 ± 4.997.5 ± 5.5
597.2 ± 4.896.5 ± 5.395.8 ± 4.9
1095.8 ± 5.594.3 ± 4.793.1 ± 5.2
2594.1 ± 4.992.7 ± 5.691.5 ± 5.0

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTS Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Prepare serial dilutions of this compound B->C D Add this compound to cells C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Add MTS reagent to wells E->F G Incubate (1-4h) F->G H Measure absorbance (490nm) G->H I Calculate % Cell Viability vs. Vehicle Control H->I

Caption: Workflow for assessing this compound cytotoxicity using the MTS assay.

VPC18005_Pathway cluster_nucleus Cell Nucleus ERG ERG Protein DNA DNA ERG->DNA Binds to ETS domain Cell_Effects Cell Migration & Invasion Transcription Gene Transcription (e.g., SOX9) DNA->Transcription Initiates Transcription->Cell_Effects Leads to VPC18005 This compound VPC18005->ERG Binds to ERG VPC18005_Effect Inhibition of Migration & Invasion

Caption: Simplified signaling pathway of this compound action.

References

Potential resistance mechanisms to VPC-18005 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-18005, a small molecule inhibitor of the ERG transcription factor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist that directly targets the ETS (E26 transformation-specific) domain of the ERG protein.[1][2] By binding to this domain, this compound sterically hinders the interaction of ERG with its target DNA sequences, thereby inhibiting its transcriptional activity. This leads to the downregulation of ERG target genes, such as SOX9, which are involved in cell migration and invasion.[2] Notably, this compound has been shown to reduce the migration and invasion of ERG-expressing prostate cancer cells without causing significant cytotoxicity.[2][3]

Q2: What are the recommended cell lines for studying this compound's effects?

A2: Cell lines that endogenously express the TMPRSS2-ERG fusion gene, such as VCaP, are highly relevant for studying the effects of this compound. Additionally, engineered cell lines, like PNT1B-ERG, which stably overexpress ERG, can be used to investigate ERG-specific functions. As a negative control, ERG-negative prostate cancer cell lines, such as PC3 and LNCaP, can be utilized.

Q3: What is the optimal concentration and treatment duration for this compound in in vitro experiments?

A3: The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific assay being performed. Based on published data, a concentration range of 1-10 µM is a good starting point for most in vitro experiments. For example, a concentration of 5 µM has been shown to effectively inhibit the migration and invasion of PNT1B-ERG cells after 24 hours of treatment.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: No significant inhibition of cell migration or invasion is observed after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal drug concentration Perform a dose-response experiment (e.g., 0.1 µM to 25 µM) to determine the IC50 for migration/invasion inhibition in your specific cell line.
Insufficient treatment duration Increase the incubation time with this compound. A time course experiment (e.g., 24h, 48h, 72h) can help determine the optimal treatment duration.
Low or absent ERG expression in the cell line Confirm ERG expression in your cell line using Western blot or qRT-PCR. Use a validated ERG-positive cell line (e.g., VCaP) as a positive control.
Drug instability Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light) and that the compound is stable in your culture medium for the duration of the experiment.
Development of resistance See the "Potential Resistance Mechanisms" section below for further investigation.

Problem 2: Unexpected cytotoxicity is observed with this compound treatment.

Potential Cause Troubleshooting Step
High drug concentration Reduce the concentration of this compound. This compound is generally reported to be non-cytotoxic at effective concentrations for inhibiting migration and invasion.[2][3]
Off-target effects in a specific cell line Test the effect of this compound on an ERG-negative cell line to assess potential off-target cytotoxicity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.

Potential Resistance Mechanisms to this compound Treatment

While specific resistance mechanisms to this compound have not yet been clinically reported, preclinical data and studies on other ETS-family inhibitors suggest several plausible mechanisms that could lead to reduced treatment efficacy.

1. Upregulation of Bypass Signaling Pathways

  • Question: Could activation of other signaling pathways compensate for ERG inhibition by this compound?

  • Answer: Yes, a common mechanism of resistance to targeted therapies is the activation of bypass signaling pathways. For instance, inhibition of the ETS1 transcription factor in other cancers has been shown to lead to the paradoxical activation of the MAPK/ERK signaling pathway. This can promote cell survival and proliferation, thereby counteracting the effects of the inhibitor. Investigating the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways following this compound treatment could provide insights into this potential resistance mechanism.

2. Alterations in ERG Expression or Stability

  • Question: Can increased levels of ERG protein overcome the inhibitory effects of this compound?

  • Answer: It is plausible that cancer cells could develop resistance by increasing the expression of the ERG protein. This could occur through gene amplification or transcriptional upregulation. Higher levels of the target protein may require a higher concentration of the inhibitor to achieve the same level of target engagement. Additionally, interaction with other proteins, such as the glucocorticoid receptor (GR), has been shown to stabilize the ERG protein, which could potentially reduce the effectiveness of this compound.

3. Modifications of Downstream Effectors

  • Question: Could changes in the downstream targets of ERG lead to resistance?

  • Answer: Yes, ERG regulates a complex network of downstream genes. Alterations in these downstream effectors could potentially uncouple the oncogenic phenotype from ERG activity. For example, if a critical downstream target of ERG, such as a component of the Wnt/LEF1 signaling pathway, becomes constitutively active through a mutation, the inhibition of ERG by this compound may no longer be effective in blocking the pro-tumorigenic signaling.

Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIC50Reference
PNT1B-ERGpETS-luc Reporter Activity3 µM[1]
VCaPpETS-luc Reporter Activity6 µM[1]

Table 2: Effect of this compound on Cell Migration and Invasion

Cell LineTreatmentEffectReference
PNT1B-ERG5 µM this compound (24h)Inhibition of migration and invasion[1]

Key Experimental Protocols

1. Luciferase Reporter Assay for ERG Activity

  • Objective: To quantify the transcriptional activity of ERG in response to this compound treatment.

  • Methodology:

    • Seed ERG-positive cells (e.g., VCaP or PNT1B-ERG) in a 96-well plate.

    • Transfect the cells with a luciferase reporter plasmid containing ETS-binding sites in its promoter (pETS-luc) and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, treat the cells with a range of this compound concentrations or a vehicle control (e.g., DMSO).

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

2. Cell Migration and Invasion Assays

  • Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

  • Methodology (Transwell Assay):

    • Coat the upper chamber of a transwell insert with (for invasion) or without (for migration) a layer of Matrigel.

    • Seed cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Add this compound or vehicle control to both the upper and lower chambers.

    • Incubate for 24-48 hours.

    • Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

    • Elute the stain and quantify the absorbance, or count the number of stained cells under a microscope.

3. Electrophoretic Mobility Shift Assay (EMSA)

  • Objective: To determine if this compound can directly inhibit the binding of the ERG protein to its DNA consensus sequence.

  • Methodology:

    • Synthesize and label a double-stranded DNA oligonucleotide probe containing the ERG binding site (e.g., with biotin (B1667282) or a fluorescent dye).

    • Incubate the labeled probe with purified recombinant ERG protein or nuclear extracts from ERG-positive cells in the presence of increasing concentrations of this compound or a vehicle control.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate detection method (e.g., streptavidin-HRP for biotin-labeled probes). A decrease in the shifted band in the presence of this compound indicates inhibition of ERG-DNA binding.

Visualizations

VPC_18005_MoA cluster_nucleus Nucleus cluster_cell Cellular Effects ERG ERG Protein DNA DNA (ETS Binding Site) ERG->DNA Binds to ETS site Transcription Transcription DNA->Transcription TargetGenes Target Genes (e.g., SOX9) Migration Cell Migration & Invasion TargetGenes->Migration Promotes Transcription->TargetGenes VPC18005 This compound VPC18005->ERG Binds to ETS Domain VPC18005->Migration Inhibits

Caption: Mechanism of action of this compound.

Resistance_Pathways cluster_resistance Potential Resistance Mechanisms VPC18005 This compound ERG ERG VPC18005->ERG Inhibits ERG_Targets ERG Target Genes ERG->ERG_Targets Activates Phenotype Oncogenic Phenotype (Migration, Invasion) ERG_Targets->Phenotype Drives Bypass Bypass Pathway Activation (e.g., MAPK/ERK) Bypass->Phenotype Rescues ERG_Up ERG Overexpression/ Stabilization (e.g., via GR) ERG_Up->ERG Increases ERG levels Downstream_Alt Downstream Effector Alterations (e.g., Wnt) Downstream_Alt->Phenotype Drives Independently

Caption: Potential resistance mechanisms to this compound.

Experimental_Workflow cluster_assays Functional Assays start Start: ERG-positive Cancer Cells treatment Treat with This compound start->treatment luciferase Luciferase Assay (ERG Activity) treatment->luciferase migration Migration/Invasion Assay treatment->migration emsa EMSA (DNA Binding) treatment->emsa end End: Evaluate Efficacy luciferase->end migration->end emsa->end

Caption: General experimental workflow.

References

Technical Support Center: VPC-18005 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing VPC-18005 in in vivo experimental models. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential variability and other challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer. It functions by directly binding to the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[1][2] This disruption of DNA binding inhibits ERG-induced transcription of target genes, such as SOX9, which are involved in cell migration and invasion.[2][3][4]

Q2: What are the reported in vivo effects of this compound?

A2: In vivo studies have demonstrated that this compound can reduce the metastatic potential of ERG-overexpressing cancer cells.[2][3] Specifically, in a zebrafish xenograft model, this compound was shown to decrease the dissemination of cancer cells.[1][3] Murine pharmacodynamics and toxicology studies have indicated that this compound is soluble, stable, and orally bioavailable, without exhibiting general toxicity at tested doses.[2][3]

Q3: What are some common sources of variability in in vivo studies that could affect my results with this compound?

A3: Variability in in vivo studies can arise from several factors, broadly categorized as:

  • Experimenter-related: Differences in handling, injection technique, and measurement precision.[5][6]

  • Animal-related: Inherent biological differences between individual animals, such as genetic background, age, sex, and body weight.[5][6]

  • Environmental factors: Subtle variations in housing conditions, diet, light cycles, and even the gender of animal handlers can influence experimental outcomes.[7]

  • Compound-related: Issues with formulation, stability, and dose preparation.

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth or Metastasis Between Animals in the Same Treatment Group

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Drug Administration Ensure precise and consistent administration of this compound. For oral gavage, verify correct placement. For intraperitoneal injections, ensure consistent location and depth.
Animal Stress Acclimate animals to handling and experimental procedures before the study begins to minimize stress-induced variability.[8][9]
Biological Variation Randomize animals into treatment groups to distribute inherent biological variability evenly.[5][6] Increase the number of animals per group to enhance statistical power.
Tumor Cell Implantation Technique Standardize the number of cells, injection volume, and anatomical location for tumor implantation to ensure consistent initial tumor burden.
Issue 2: Lack of Efficacy of this compound in Reducing Tumor Growth or Metastasis

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Dosing or Schedule Conduct a dose-response study to determine the optimal dose of this compound for your specific animal model and cancer cell line.[10]
Poor Bioavailability Although reported to be bioavailable, issues with the specific formulation can arise. Confirm the solubility and stability of your this compound formulation.[2][3] Consider pharmacokinetic studies to measure compound levels in plasma and tumor tissue.
ERG Expression Levels Confirm the expression of ERG in the cancer cell line used for the xenograft. This compound is an ERG antagonist and will have limited efficacy in ERG-negative models.
Rapid Metabolism or Clearance The dosing frequency may be insufficient to maintain therapeutic concentrations. Consider a more frequent dosing schedule based on pharmacokinetic data.

Data Summary

Table 1: In Vitro IC50 Values for this compound

Cell LineAssayIC50 (µM)
PNT1B-ERGpETS-luc reporter activity3
VCaPpETS-luc reporter activity6

Data sourced from[1]

Table 2: In Vivo Zebrafish Xenograft Study with this compound

Treatment Concentration (µM)Effect on Cancer Cell Dissemination
120-30% decrease
1020-30% decrease

Data sourced from[1]

Experimental Protocols

Zebrafish Xenograft Model for Metastasis
  • Cell Preparation: Label PNT1B-ERG cells with a fluorescent marker.

  • Microinjection: Inject fluorescently tagged cells into the yolk sac of zebrafish larvae at 2 days post-fertilization.

  • Compound Exposure: Following injection, expose the larvae to either vehicle control (e.g., DMSO) or varying concentrations of this compound (e.g., 1 µM and 10 µM).

  • Imaging and Analysis: Image the larvae at regular intervals (e.g., daily for 5 days) using fluorescence microscopy to monitor the dissemination of cancer cells from the yolk sac to the rest of the body.

  • Quantification: Quantify the extent of metastasis by measuring the area of fluorescence outside the yolk sac or by counting the number of disseminated cells.

This protocol is a generalized representation based on descriptions in[3].

Visualizations

G cluster_0 This compound Mechanism of Action ERG ERG Protein ETS_Domain ETS Domain ERG->ETS_Domain contains DNA DNA ETS_Domain->DNA Binds to Target_Genes Target Genes (e.g., SOX9) DNA->Target_Genes Regulates VPC18005 This compound VPC18005->ETS_Domain Binds to & Blocks Transcription Transcription Target_Genes->Transcription Invasion Cell Migration & Invasion Transcription->Invasion

Caption: this compound binds to the ERG-ETS domain, blocking DNA interaction.

G cluster_1 In Vivo Experimental Workflow start Start cell_culture Culture ERG+ Prostate Cancer Cells start->cell_culture animal_acclimation Animal Acclimation (e.g., Mice) start->animal_acclimation tumor_implantation Orthotopic or Subcutaneous Tumor Implantation cell_culture->tumor_implantation randomization Randomize Animals into Groups animal_acclimation->randomization randomization->tumor_implantation treatment_start Initiate Treatment: Vehicle vs. This compound tumor_implantation->treatment_start monitoring Monitor Tumor Growth & Animal Health treatment_start->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint analysis Data Analysis: Tumor Weight, Metastasis, Biomarkers endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo study using this compound.

G cluster_2 Troubleshooting Logic start High In-Group Variability Observed? check_dosing Review Dosing Procedure & Volume start->check_dosing Yes increase_n Consider Increasing Group Size (N) start->increase_n No, but high inter-group variability check_stress Assess Animal Handling & Stress check_dosing->check_stress Procedure OK check_implantation Verify Tumor Implantation Consistency check_stress->check_implantation Handling OK check_implantation->increase_n Technique OK

References

Minimizing VPC-18005 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VPC-18005. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing degradation and ensuring the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at 4°C and protected from light.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored under the following conditions, protected from light:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for preparing this compound stock solutions?

DMSO is a commonly used solvent for preparing stock solutions of this compound.[1] When preparing a 10 mM stock solution in DMSO, ultrasonic assistance may be needed to ensure complete dissolution.[1] It is critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]

Q4: How stable is this compound in cell culture media?

This compound has been shown to be soluble in cell culture media and remains stable for at least 3 days, with 93% of the compound remaining.[2][3][4][5]

Troubleshooting Guide

This guide addresses common issues that may arise related to the storage and stability of this compound.

Issue Possible Cause Recommended Solution
Inconsistent experimental results or lower than expected potency. Degradation of this compound in stock solution or working solution.- Ensure stock solutions are stored at the correct temperature and protected from light. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh working solutions in cell culture media for each experiment.
Precipitate observed in the stock solution upon thawing. The compound may have come out of solution during storage.- Gently warm the vial to 37°C for a few minutes. - Briefly vortex or sonicate the solution to redissolve the compound completely before use.
Reduced compound activity in long-term cell culture experiments. Gradual degradation of this compound in the cell culture media at 37°C.- For experiments lasting longer than 3 days, consider replenishing the media with freshly prepared this compound. - Perform a stability study in your specific cell culture media to determine the degradation rate (see Experimental Protocols section).
Variability between different batches of stock solution. Use of hygroscopic (wet) DMSO for solubilization.- Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS) to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Incubation:

    • Dispense the this compound-containing media into sterile tubes or a multi-well plate.

    • Incubate at 37°C in a humidified incubator, with 5% CO₂, for the duration of your planned experiment (e.g., with time points at 0, 24, 48, and 72 hours).

  • Sample Collection:

    • At each time point, collect an aliquot of the media.

    • Immediately stop potential degradation by adding 3 volumes of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins and other macromolecules.

    • Transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.

    • Plot the percentage of this compound remaining at each time point compared to the 0-hour sample to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sample Collection cluster_analysis Analysis prep_stock Prepare 10 mM this compound in anhydrous DMSO prep_working Dilute stock to final concentration in cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate timepoints Collect aliquots at 0, 24, 48, 72 hours incubate->timepoints quench Quench with cold acetonitrile timepoints->quench centrifuge Centrifuge to remove precipitates quench->centrifuge analyze Analyze by HPLC or LC-MS centrifuge->analyze plot Plot % remaining vs. time analyze->plot

Caption: Workflow for this compound stability assessment.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Were stock solutions stored correctly (-80°C/-20°C, light-protected)? start->check_storage check_thaw Were aliquots used to avoid repeated freeze-thaw cycles? check_storage->check_thaw Yes solution_storage Action: Store stock solutions properly and protect from light. check_storage->solution_storage No check_dmso Was anhydrous DMSO used for stock preparation? check_thaw->check_dmso Yes solution_aliquot Action: Prepare single-use aliquots of the stock solution. check_thaw->solution_aliquot No solution_dmso Action: Use fresh, anhydrous DMSO for all future preparations. check_dmso->solution_dmso No end_node Problem Resolved check_dmso->end_node Yes solution_storage->end_node solution_aliquot->end_node solution_dmso->end_node

Caption: Troubleshooting inconsistent this compound results.

References

Technical Support Center: VPC-18005 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of VPC-18005 in animal models. Our goal is to help you navigate potential experimental hurdles and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to have poor oral bioavailability?

A1: Published literature suggests that this compound is soluble, stable, and orally bioavailable in murine models.[1][2] One study noted that it does not exhibit general toxicity at single doses up to 500 mg/kg and after a 4-week trial of 150 mg/kg administered twice daily.[1][2] If you are observing poor bioavailability, it may be due to specific experimental conditions, formulation issues, or the animal model being used. This guide provides further troubleshooting steps to address these potential discrepancies.

Q2: What are the general reasons a compound like this compound might exhibit poor bioavailability in my experiment?

A2: Several factors can contribute to unexpectedly low bioavailability, including:

  • Formulation and Solubility: The compound may not be fully dissolved or may precipitate out of solution in the gastrointestinal (GI) tract. The choice of vehicle and excipients is crucial.

  • Metabolism: The compound could be subject to significant first-pass metabolism in the liver or gut wall.

  • Efflux Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein, which pump it back into the GI lumen.

  • GI Tract Conditions: The pH of the stomach and intestines, as well as the presence of food, can affect drug dissolution and absorption.[3]

  • Animal Model: Different species can have variations in GI physiology and metabolic enzymes, leading to different bioavailability profiles.[4]

Q3: What are some initial steps to troubleshoot poor bioavailability of this compound?

A3: Start by verifying your experimental setup:

  • Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has not degraded.

  • Check Formulation: Was the compound fully dissolved in the vehicle before administration? Was the formulation stable?

  • Review Dosing Procedure: Ensure accurate dose administration and that the full dose was delivered.

  • Evaluate Analytical Methods: Validate your bioanalytical method for accuracy and precision in detecting this compound in the biological matrix (e.g., plasma).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential issues with this compound bioavailability in your animal studies.

Problem 1: Low and Variable Plasma Concentrations After Oral Dosing

Possible Causes:

  • Incomplete dissolution of this compound in the GI tract.

  • Precipitation of the compound upon administration.

  • High first-pass metabolism.

Solutions:

  • Optimize the Formulation:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[3][5]

    • Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins to improve solubility.[6][7]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption of lipophilic compounds.[3][5]

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer can improve dissolution and create a supersaturated state.[8][9]

  • Consider Alternative Delivery Routes (for experimental purposes):

    • Intravenous (IV) Administration: An IV dose will help determine the absolute bioavailability and clearance of the compound, providing a baseline for comparison.

    • Intraperitoneal (IP) Administration: IP injection can bypass the GI tract and first-pass metabolism in the liver, helping to isolate absorption issues.

Problem 2: High Inter-Animal Variability in Plasma Concentrations

Possible Causes:

  • Inconsistent dosing technique.

  • Differences in food intake among animals (food effect).

  • Genetic variability in metabolic enzymes within the animal population.

Solutions:

  • Standardize Experimental Procedures:

    • Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can affect GI motility and drug absorption.

    • Dosing Volume and Technique: Use a consistent dosing volume and ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.

  • Increase the Number of Animals (N): A larger sample size can help to better understand the true mean and variability of the pharmacokinetic parameters.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Nanoprecipitation

This method is suitable for increasing the dissolution rate of poorly soluble drugs.[10][11]

Materials:

  • This compound

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous solution containing a stabilizer (e.g., Polysorbate 80, Pluronic F68)

  • Stirrer

  • Evaporator

Procedure:

  • Dissolve this compound in a suitable organic solvent.

  • Prepare an aqueous solution containing a stabilizer.

  • Under constant stirring, add the organic solution of this compound dropwise into the aqueous solution.

  • The rapid diffusion of the organic solvent into the aqueous phase causes the drug to precipitate as nanoparticles.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting nanosuspension can be further processed (e.g., freeze-dried) or used directly for in vivo studies.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Formulation:

Procedure:

  • Fast mice for 4 hours prior to dosing.

  • Administer this compound orally by gavage at the desired dose (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
Aqueous Suspension 10OralDataDataData
Nanosuspension 10OralDataDataData
SEDDS 10OralDataDataData
Solution 5IVDataDataData

This table should be populated with your experimental data for easy comparison of formulation performance.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Bioanalysis & Data Interpretation formulation Prepare this compound Formulation (e.g., Suspension, Nanosuspension, SEDDS) qc Quality Control (e.g., Particle Size, Purity) formulation->qc dosing Oral Gavage to Mice qc->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation sampling->processing lcms LC-MS/MS Analysis processing->lcms pk Pharmacokinetic Analysis lcms->pk bioavailability Assess Bioavailability pk->bioavailability

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

troubleshooting_logic start Poor Bioavailability Observed check_basics Verify Compound Purity, Formulation Stability, and Dosing Accuracy start->check_basics is_dissolution_limited Is Dissolution a Limiting Factor? check_basics->is_dissolution_limited improve_formulation Improve Formulation: - Particle Size Reduction - Solubilizing Excipients - Lipid-Based Systems is_dissolution_limited->improve_formulation Yes is_metabolism_high Is First-Pass Metabolism High? is_dissolution_limited->is_metabolism_high No re_evaluate Re-evaluate in vivo improve_formulation->re_evaluate inhibit_metabolism Co-administer with Metabolic Inhibitors (Experimental) is_metabolism_high->inhibit_metabolism Yes is_metabolism_high->re_evaluate No inhibit_metabolism->re_evaluate

Caption: Troubleshooting logic for addressing poor bioavailability.

signaling_pathway ERG ERG (ETS-related gene) DNA DNA (ETS Binding Site) ERG->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates VPC18005 This compound VPC18005->ERG Inhibits DNA Binding SOX9 SOX9 Expression Transcription->SOX9 Metastasis Migration & Invasion SOX9->Metastasis Promotes

Caption: Simplified signaling pathway of ERG and the inhibitory action of this compound.[2][12][13]

References

Validation & Comparative

A Comparative Guide to the Efficacy of ETS Transcription Factor Inhibitors: VPC-18005 vs. YK-4-279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent small molecule inhibitors targeting ETS (E26 transformation-specific) transcription factors: VPC-18005 and YK-4-279. The aberrant expression of ETS transcription factors, such as ERG (ETS-related gene) and EWS-FLI1, is a key driver in the pathology of several cancers, including prostate cancer and Ewing sarcoma. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes the relevant biological pathways and workflows to aid researchers in their evaluation of these compounds.

Executive Summary

This compound and YK-4-279 are both inhibitors of ETS transcription factors but exhibit distinct mechanisms of action and efficacy profiles. This compound directly binds to the ETS domain of ERG, preventing its interaction with DNA. In contrast, YK-4-279 disrupts the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), and has also been shown to inhibit the activity of other ETS factors like ERG and ETV1.[1]

Preclinical data suggests that while both compounds effectively inhibit the oncogenic activity of their target ETS factors, this compound demonstrates a more favorable cytotoxicity profile, inhibiting cancer cell migration and invasion without significantly impacting cell viability at effective concentrations.[2] YK-4-279, on the other hand, shows potent anti-tumor activity but also exhibits greater cytotoxicity.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and YK-4-279.

Table 1: Inhibition of ETS Reporter Activity (IC50 Values)

CompoundPNT1B-ERG Cells (IC50)VCaP Cells (IC50)Reference
This compound3 µM6 µM[2]
YK-4-2795 µM16 µM[2]

Table 2: Effects on Cell Viability, Migration, and Invasion

FeatureThis compoundYK-4-279Reference
Cell Viability No significant decrease in viability of ERG-expressing (PNT1B-ERG, VCaP) or non-ERG expressing (PC3) cells at concentrations up to 25 µM.Inhibition of cell viability in both ERG-expressing and non-ERG expressing cell lines at doses ≥ 5 µM.[2][2]
Cell Migration Significantly reduced migration of ERG-expressing cells (PNT1B-ERG) at 5 µM.[2]Significantly reduced migration of ERG-expressing cells (PNT1B-ERG) at 5 µM.[2][2]
Cell Invasion Significantly reduced invasion of ERG-expressing cells (PNT1B-ERG) in a 3D spheroid model.[2]Significantly reduced invasion of ERG-expressing cells (PNT1B-ERG) in a 3D spheroid model.[2][2]
Metastasis (Zebrafish Xenograft) Reduced metastasis of PNT1B-ERG and VCaP cells at 1 µM and 10 µM.[3]Reduced metastasis of PNT1B-ERG and VCaP cells, significant only at 10 µM.[3][3]

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways for this compound and YK-4-279.

VPC18005_Pathway cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype ERG ERG Protein DNA DNA (ETS Binding Site) ERG->DNA Binds to ETS domain Target_Genes Target Gene Transcription (e.g., SOX9) DNA->Target_Genes Initiates Migration Cell Migration Target_Genes->Migration Invasion Cell Invasion Target_Genes->Invasion VPC18005 This compound VPC18005->ERG Binds to ETS domain

Caption: this compound inhibits ERG-mediated transcription by directly binding to the ERG-ETS domain.

YK4279_Pathway cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype EWS_FLI1 EWS-FLI1 Fusion Protein Oncogenic_Complex Oncogenic Transcriptional Complex EWS_FLI1->Oncogenic_Complex RHA RNA Helicase A (RHA) RHA->Oncogenic_Complex Target_Genes Target Gene Transcription Oncogenic_Complex->Target_Genes Drives Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis Apoptosis Inhibition Target_Genes->Apoptosis YK4279 YK-4-279 YK4279->EWS_FLI1 Disrupts interaction with RHA

Caption: YK-4-279 disrupts the EWS-FLI1/RHA complex, inhibiting oncogenic transcription.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Luciferase Reporter Assay for ETS Transcriptional Activity

This assay quantifies the ability of this compound and YK-4-279 to inhibit the transcriptional activity of ERG.

Cell Lines and Reagents:

  • PNT1B-ERG and VCaP prostate cancer cell lines.

  • pETS-luc reporter construct (containing ETS binding sites upstream of a luciferase gene).

  • Dual-luciferase reporter assay system.

  • This compound and YK-4-279 dissolved in DMSO.

Procedure:

  • Seed PNT1B-ERG or VCaP cells in 96-well plates.

  • Transfect cells with the pETS-luc reporter construct and a control Renilla luciferase plasmid.

  • After 24 hours, treat the cells with a serial dilution of this compound or YK-4-279. A DMSO vehicle control is also included.

  • Incubate the cells for an additional 48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the IC50 values by plotting the normalized luciferase activity against the log of the inhibitor concentration.

MTS Cell Viability Assay

This colorimetric assay determines the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

Reagents:

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Phenazine ethosulfate (PES).

Procedure:

  • Seed cells (PNT1B-ERG, VCaP, or PC3) in 96-well plates.

  • After 24 hours, treat the cells with various concentrations of this compound or YK-4-279 for 72 hours.

  • Add the combined MTS/PES solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express the results as a percentage of the absorbance of the DMSO-treated control cells.

Real-Time Cell Migration and Invasion Assay (xCELLigence)

This impedance-based assay monitors cell migration and invasion in real-time.

Equipment and Reagents:

  • xCELLigence Real-Time Cell Analyzer.

  • CIM-Plate 16 (for migration) or Matrigel-coated CIM-Plate 16 (for invasion).

  • Cell culture medium with and without chemoattractant (e.g., fetal bovine serum).

Procedure:

  • Migration Assay:

    • Add medium with a chemoattractant to the lower chamber of the CIM-Plate 16.

    • Seed cells in serum-free medium in the upper chamber.

    • Treat cells with this compound, YK-4-279, or DMSO.

    • Place the plate in the xCELLigence system and monitor the cell index, which represents the number of migrated cells, over time.

  • Invasion Assay:

    • The procedure is similar to the migration assay, but the upper chamber of the CIM-Plate 16 is coated with a layer of Matrigel basement membrane matrix. The cell index reflects the number of cells that have degraded the matrix and migrated through the pores.

xCELLigence_Workflow cluster_setup Plate Setup cluster_measurement Real-Time Monitoring cluster_analysis Data Analysis Lower_Chamber Lower Chamber: Medium + Chemoattractant xCELLigence xCELLigence System Lower_Chamber->xCELLigence Upper_Chamber Upper Chamber: Cells in Serum-Free Medium + Compound (this compound/YK-4-279) Upper_Chamber->xCELLigence Impedance Impedance Measurement (Cell Index) xCELLigence->Impedance Records Migration_Curve Migration/Invasion Curve Impedance->Migration_Curve Generates

Caption: Workflow for the xCELLigence real-time cell migration and invasion assay.

Zebrafish Xenograft Model for Metastasis

This in vivo model assesses the anti-metastatic potential of the compounds.

Animals and Reagents:

  • Transgenic zebrafish embryos (e.g., with fluorescently labeled vasculature).

  • PNT1B-ERG or VCaP cells labeled with a fluorescent dye.

  • This compound and YK-4-279.

Procedure:

  • Microinject fluorescently labeled cancer cells into the yolk sac of 2-day old zebrafish embryos.

  • Transfer the embryos to water containing different concentrations of this compound, YK-4-279, or DMSO.

  • Incubate the embryos at 33-35°C.

  • At 4-5 days post-injection, anesthetize the embryos and image them using a fluorescence microscope.

  • Quantify metastasis by counting the number of embryos with fluorescent cancer cells that have disseminated from the primary injection site to distant locations in the embryo's body.

Conclusion

Both this compound and YK-4-279 demonstrate promise as inhibitors of ETS-driven cancers. This compound appears to have a more specific anti-metastatic effect with lower cytotoxicity, making it a potentially attractive candidate for further development, particularly in the context of ERG-positive prostate cancer. YK-4-279 shows broader and more potent cytotoxic effects, which may be advantageous in other cancer types like Ewing sarcoma where the EWS-FLI1 fusion is the primary driver. The choice between these compounds for further research and development will depend on the specific cancer context and the desired therapeutic outcome. This guide provides a foundational comparison to inform such decisions.

References

A Head-to-Head Comparison of VPC-18005 and Other ERG Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of prostate cancer research and drug development, the aberrant expression of the ETS-related gene (ERG) transcription factor, often due to a TMPRSS2-ERG gene fusion, represents a critical therapeutic target. This has led to the development of various inhibitors aimed at disrupting ERG's oncogenic activity. This guide provides an objective, data-driven comparison of a prominent ERG inhibitor, VPC-18005, with other notable alternatives, including YK-4-279, ERGi-USU, WP1130, and peptide-based inhibitors.

Data Presentation: A Quantitative Comparison of ERG Inhibitors

The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

InhibitorTarget/Mechanism of ActionIC50 (PNT1B-ERG cells)IC50 (VCaP cells)CytotoxicityReference
This compound Binds to ERG-ETS domain, disrupts ERG-DNA binding.3 µM (luciferase reporter assay)6 µM (luciferase reporter assay)No significant cytotoxicity observed at effective concentrations.[1]
YK-4-279 Initially identified as an EWS-FLI1 inhibitor, also inhibits ERG.5 µM (luciferase reporter assay)16 µM (luciferase reporter assay)Cytotoxic at higher concentrations, induces apoptosis.[1]
ERGi-USU Reduces ERG protein levels by inhibiting RIOK2.Not directly reported in a comparable assay.Not directly reported in a comparable assay.Selectively inhibits the growth of ERG-positive cancer cells.[2]
WP1130 Inhibits the deubiquitinase USP9X, leading to ERG degradation.Not directly reported in a comparable assay.Not directly reported in a comparable assay.Induces growth inhibition in ERG-overexpressing cells.[3]
Peptide Inhibitors Bind to the ETS domain of ERG, blocking DNA interaction.Not applicable (reported as Kd).Not applicable (reported as Kd).Suppress tumor growth with no effect on ERG-mediated angiogenesis.[4]
InhibitorBinding Affinity (Kd)Cell Migration/InvasionIn Vivo EfficacyReference
This compound ~250 µM (to ERG-ETS domain)Inhibits migration and invasion in vitro.Reduces metastasis in a zebrafish xenograft model.[5]
YK-4-279 Not reported.Inhibits migration and invasion in vitro.Heterogeneous response in patient-derived xenografts.[1]
ERGi-USU Not reported.Not explicitly detailed.Inhibited growth of ERG-positive tumor xenografts.[2]
WP1130 Not reported.Not explicitly detailed.Leads to growth inhibition in xenograft models.[3]
Peptide Inhibitors 0.94 µM and 1.28 µM (for RI-EIP1 and RI-EIP2, respectively)Suppress ERG-mediated cellular invasion.Suppress tumor growth and lung metastasis in xenografts.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

ERG_Signaling_Pathway cluster_upstream Upstream Regulation cluster_erg ERG Activity cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Intervention Points TMPRSS2-ERG Fusion TMPRSS2-ERG Fusion ERG ERG TMPRSS2-ERG Fusion->ERG Androgen Receptor Androgen Receptor Androgen Receptor->TMPRSS2-ERG Fusion Drives expression Target Gene Expression Target Gene Expression ERG->Target Gene Expression ERGi-USU ERGi-USU ERG->ERGi-USU Reduces protein level WP1130 WP1130 ERG->WP1130 Degrades Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation Invasion & Metastasis Invasion & Metastasis Target Gene Expression->Invasion & Metastasis Apoptosis Inhibition Apoptosis Inhibition Target Gene Expression->Apoptosis Inhibition This compound This compound This compound->ERG Binds ETS domain YK-4-279 YK-4-279 YK-4-279->ERG Inhibits activity Peptide Inhibitors Peptide Inhibitors Peptide Inhibitors->ERG Binds ETS domain

Figure 1: Simplified ERG signaling pathway and points of inhibitor intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Luciferase Reporter Assay Luciferase Reporter Assay Measure Transcriptional Activity Measure Transcriptional Activity Luciferase Reporter Assay->Measure Transcriptional Activity MTS Assay MTS Assay Measure Cell Viability Measure Cell Viability MTS Assay->Measure Cell Viability Migration Assay Migration Assay Measure Cell Motility Measure Cell Motility Migration Assay->Measure Cell Motility Invasion Assay Invasion Assay Measure Invasive Potential Measure Invasive Potential Invasion Assay->Measure Invasive Potential Zebrafish Xenograft Zebrafish Xenograft Treat with Inhibitor Treat with Inhibitor Zebrafish Xenograft->Treat with Inhibitor ERG-expressing Cells ERG-expressing Cells ERG-expressing Cells->Luciferase Reporter Assay Treat with Inhibitor ERG-expressing Cells->MTS Assay Treat with Inhibitor ERG-expressing Cells->Migration Assay Treat with Inhibitor ERG-expressing Cells->Invasion Assay Treat with Inhibitor ERG-expressing Cells->Zebrafish Xenograft Inject Cells Measure Metastasis Measure Metastasis Treat with Inhibitor->Measure Metastasis

References

Comparative Analysis of VPC-18005: A Novel ERG Inhibitor in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, with an existing alternative, YK-4-279. The objective is to present a clear, data-driven overview of this compound's mechanism of action, efficacy, and safety profile based on available preclinical data.

Mechanism of Action: Direct Inhibition of ERG-DNA Binding

This compound is a novel antagonist of the ERG protein, a transcription factor frequently overexpressed in prostate cancer due to chromosomal translocations.[1][2][3] Its mechanism of action is centered on the direct interaction with the ETS domain of ERG. This binding sterically hinders the ability of ERG to bind to DNA, thereby inhibiting its transcriptional activity.[1][2][4] This targeted approach aims to suppress the oncogenic functions of ERG, including the promotion of cell migration, invasion, and metastasis, without inducing widespread cytotoxicity.[1][2] A key downstream target inhibited by this compound is SOX9, a gene known to be regulated by ERG and involved in prostate cancer invasion.[1][2][4]

The following diagram illustrates the proposed mechanism of action for this compound.

cluster_0 Normal ERG Function in Cancer cluster_1 This compound Mechanism of Action ERG ERG Protein DNA DNA (ETS Response Element) ERG->DNA Binds to BlockedERG ERG Protein (Blocked ETS Domain) Transcription Gene Transcription DNA->Transcription Initiates SOX9 SOX9 Gene Invasion Cell Invasion & Metastasis SOX9->Invasion Transcription->SOX9 Upregulates VPC18005 This compound VPC18005->ERG BlockedERG->DNA Binding Inhibited

Caption: Mechanism of this compound action.

Comparative Performance Data

The following tables summarize the quantitative data comparing this compound and YK-4-279 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Cytotoxicity
ParameterThis compoundYK-4-279Cell Lines TestedReference
IC50 (pETS-luc Reporter Activity) 3 µM (PNT1B-ERG)6 µM (VCaP)5 µM (PNT1B-ERG)16 µM (VCaP)PNT1B-ERG, VCaP[4]
Cell Viability (72h treatment) No significant decrease up to 25 µMInhibition observed at ≥ 5 µMPNT1B-ERG, VCaP, PC3[1][2]
Effect on Cell Cycle (Sub-G0 population) No significant impactSubstantial increase at 5 & 10 µMNot specified[1][2]
Table 2: In Vitro and In Vivo Anti-Metastatic Effects
ExperimentThis compoundYK-4-279Model SystemReference
Spheroid Invasion Rate (Day 2-6) Significantly reduced (p=0.02)Significantly reduced (p=0.005)PNT1B-ERG spheroids[1][2]
Metastasis in Zebrafish Xenograft Reduced occurrence at 1 µM & 10 µMSignificant reduction only at 10 µMPNT1B-ERG & VCaP cells[4]
Toxicity in Zebrafish Embryos Not specifiedNot specifiedZebrafish embryos[4]

Experimental Protocols

Below are the methodologies for the key experiments cited in the comparison.

Luciferase Reporter Assay for ERG Activity
  • Objective: To determine the inhibitory effect of the compounds on ERG-mediated gene transcription.

  • Method: PNT1B-ERG and VCaP cells were co-transfected with a pETS-luciferase reporter construct and a Renilla luciferase control vector. Following transfection, cells were treated with varying concentrations of this compound or YK-4-279. Luciferase activity was measured after a specified incubation period, and the results were normalized to the Renilla control. The IC50 values were calculated from the dose-response curves.[4]

Cell Viability (MTS) Assay
  • Objective: To assess the cytotoxic effects of the compounds.

  • Method: ERG-expressing (PNT1B-ERG, VCaP) and non-ERG expressing (PC3) prostate cells were seeded in 96-well plates. After 24 hours, cells were treated with a range of concentrations of this compound or YK-4-279 for 72 hours. Cell viability was determined using an MTS assay, which measures the metabolic activity of the cells. Absorbance was read at a specific wavelength, and the results were expressed as a percentage of the DMSO-treated control.[2]

Spheroid Invasion Assay
  • Objective: To evaluate the impact of the compounds on the invasive potential of cancer cells in a 3D model.

  • Method: PNT1B-ERG cells were grown as spheroids and subsequently embedded in a matrix. The spheroids were pre-treated with this compound, YK-4-279, or a vehicle control for 24 hours. The invasion of cells from the spheroid into the surrounding matrix was monitored and imaged over a period of 6 days. The rate of invasion was quantified by measuring the area of migrating cells.[1][2]

The following diagram outlines the general workflow for the spheroid invasion assay.

Start Start: PNT1B-ERG Cells Spheroid Form Spheroids Start->Spheroid Pretreat Pre-treat with Compound (this compound, YK-4-279, or DMSO) for 24h Spheroid->Pretreat Embed Embed Spheroids in Matrix Pretreat->Embed Monitor Monitor and Image Invasion (6 days) Embed->Monitor Analyze Quantify Invasion Area Monitor->Analyze End End: Compare Invasion Rates Analyze->End

Caption: Spheroid Invasion Assay Workflow.

Zebrafish Xenograft Model for Metastasis
  • Objective: To assess the in vivo effect of the compounds on cancer cell metastasis.

  • Method: Fluorescently labeled PNT1B-ERG or VCaP cells were injected into the yolk sac of zebrafish larvae. The larvae were then exposed to different concentrations of this compound or YK-4-279 in their water. After 5 days of daily treatment, the dissemination of cancer cells throughout the zebrafish body was observed and quantified to determine the occurrence of metastasis.[1][4]

Conclusion

The available preclinical data suggests that this compound is a potent and specific inhibitor of the ERG transcription factor.[1][2][5] It effectively reduces the migration and invasion of ERG-positive prostate cancer cells at concentrations that do not induce significant cytotoxicity.[1][2] In comparison to YK-4-279, this compound demonstrates a more favorable safety profile in vitro, with less impact on cell viability and the cell cycle.[1][2] Furthermore, in a zebrafish xenograft model, this compound showed anti-metastatic effects at a lower concentration than YK-4-279.[4] These findings position this compound as a promising candidate for further development as a targeted therapy for ERG-expressing prostate cancer.

References

VPC-18005: A Comparative Analysis of Specificity for ERG Over Other ETS Family Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor VPC-18005, focusing on its specificity for the ETS-related gene (ERG) transcription factor over other members of the E26 transformation-specific (ETS) family. This document synthesizes available experimental data, outlines methodologies for key experiments, and presents visual diagrams of relevant biological pathways and experimental workflows.

Introduction to this compound and the ETS Family

The ETS family of transcription factors comprises 28 members in humans, playing crucial roles in various physiological processes and being frequently implicated in cancer when dysregulated.[1][2] A prominent example is the aberrant expression of ERG, often due to chromosomal translocations like TMPRSS2-ERG in prostate cancer, which drives oncogenesis.[1][3] this compound is a novel small molecule antagonist designed to directly target the highly conserved DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity.[4][5] Given the structural similarity of the ETS domain across the family, understanding the specificity of this compound is critical for its development as a targeted therapy.[4]

Quantitative Analysis of this compound Activity

This compound was identified through in silico screening and has been shown to directly bind to the ERG-ETS domain, disrupting its interaction with DNA.[3][4] While comprehensive quantitative data on the specificity of this compound across all ETS family members is limited in publicly available literature, existing data provides insights into its activity against ERG and preliminary information on its interaction with other ETS members.

Table 1: In Vitro Activity of this compound against ERG

Assay TypeCell Line/SystemTargetMetricValueReference
Luciferase Reporter AssayPNT1B-ERGERGIC₅₀3 µM[6][7]
Luciferase Reporter AssayVCaPERGIC₅₀6 µM[6][7]
NMR SpectroscopyRecombinant ProteinERG-ETS DomainK~3 mM
EMSAIn vitroERG-ETS Domain & DNAInhibitionConcentration-dependent[1]

Specificity Profile against Other ETS Family Members

Due to the high degree of conservation in the ETS domain, it is anticipated that this compound may interact with other ETS family members.[4] Preliminary nuclear magnetic resonance (NMR) spectroscopic experiments have indicated that this compound also interacts with the ETS domains of PU.1 and ETV4.[4] However, specific binding affinities or inhibitory concentrations for these interactions have not been published, precluding a direct quantitative comparison of specificity. The development of this compound derivatives could be prioritized based on their selective binding towards ERG.[6]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity and specificity of this compound.

Luciferase Reporter Assay for ERG Inhibition

This assay quantitatively measures the ability of this compound to inhibit ERG-mediated gene transcription.

  • Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenous ERG expression) cells are used.[1]

  • Reporter Construct: A pETS-luc reporter construct containing multiple ETS binding motifs upstream of a firefly luciferase gene is transiently transfected into the cells. A Renilla luciferase construct is co-transfected for normalization.[1]

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[1]

  • Measurement: After a set incubation period, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[1]

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are then expressed as a percentage of the activity observed in the vehicle-treated control cells. IC₅₀ values are determined by fitting the dose-response data to a nonlinear regression curve.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Binding

NMR spectroscopy is employed to confirm the direct physical interaction between this compound and the ERG-ETS domain.

  • Protein Expression and Purification: The ERG-ETS domain is recombinantly expressed, often in E. coli, and purified. For certain experiments, the protein is isotopically labeled with ¹⁵N.[6]

  • Titration:

    • ¹⁵N-HSQC: A series of ¹⁵N-HSQC spectra are recorded for the ¹⁵N-labeled ERG-ETS domain in the absence and presence of increasing concentrations of this compound. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate direct interaction and can be used to map the binding site.[6]

    • ¹H-NMR (Reverse Titration): The ¹H-NMR spectrum of this compound is monitored as increasing concentrations of the unlabeled ERG-ETS domain are added. Perturbations in the chemical shifts of the compound's protons confirm binding.[6]

  • Data Analysis: The dissociation constant (K

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the ability of this compound to disrupt the binding of the ERG-ETS domain to its cognate DNA sequence.

  • Reagents: Purified recombinant ERG-ETS domain and a fluorescently labeled double-stranded DNA probe containing a consensus ETS binding site are used.[1]

  • Binding Reaction: The ERG-ETS domain is incubated with the DNA probe in a binding buffer to allow for complex formation. Increasing concentrations of this compound or a vehicle control are added to the reaction.[1]

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is imaged to detect the fluorescently labeled DNA. A "shift" in the migration of the DNA probe indicates the formation of a protein-DNA complex.

  • Data Analysis: The intensity of the shifted band is quantified. A decrease in the intensity of the shifted band in the presence of this compound indicates its ability to inhibit the ERG-DNA interaction.[1]

Signaling Pathways and Mechanism of Action

The diagrams below illustrate the ERG signaling pathway in prostate cancer and the proposed mechanism of action for this compound.

ERG_Signaling_Pathway cluster_AR Androgen Receptor Signaling cluster_Gene_Fusion TMPRSS2-ERG Gene Fusion cluster_downstream Downstream Oncogenic Effects AR Androgen Receptor TMPRSS2_promoter TMPRSS2 Promoter AR->TMPRSS2_promoter activates Androgen Androgens Androgen->AR ERG_gene ERG Gene ERG_protein ERG Protein ERG_gene->ERG_protein translates to Proliferation Cell Proliferation ERG_protein->Proliferation Invasion Invasion & Metastasis ERG_protein->Invasion Apoptosis Inhibition of Apoptosis ERG_protein->Apoptosis SOX9 SOX9 Expression ERG_protein->SOX9 VPC18005_Mechanism cluster_binding Normal ERG Function cluster_inhibition Inhibition by this compound ERG_protein ERG Protein ETS_domain ETS Domain DNA DNA (ETS Binding Site) ETS_domain->DNA binds to ETS_domain->block Transcription Oncogenic Gene Transcription DNA->Transcription VPC18005 This compound VPC18005->ETS_domain Inhibited_Transcription Inhibition of Transcription

References

Lack of Independent Validation Data for VPC-18005 Research Necessitates Comparative Analysis of Published ERG Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of independent validation studies for the published research on VPC-18005, a small molecule inhibitor of the ERG transcription factor. The initial discovery and characterization of this compound, detailed in a 2017 Oncotarget publication by Butler et al., presents promising pre-clinical data.[1][2][3][4] However, to date, no subsequent research appears to have been published that independently replicates or validates these findings. In light of this, a comparative guide has been compiled to objectively assess the published performance of this compound alongside other reported ERG inhibitors, providing a resource for researchers, scientists, and drug development professionals.

This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the pertinent biological pathways and workflows to offer a comparative perspective on the current landscape of ERG inhibition. The alternatives included for comparison are the small molecule inhibitors YK-4-279 and ERGi-USU-6, as well as a peptide-based inhibitor.

Comparative Performance of ERG Inhibitors

The following tables summarize the published in vitro efficacy of this compound and its comparators. Direct comparison of potency should be approached with caution due to potential variations in experimental conditions between studies.

Inhibitor Target Cell Line IC50 (µM) Reference
This compoundERG-induced transcriptionPNT1B-ERG3[1][3]
VCaP6[1][3]
YK-4-279ERG-induced transcriptionPNT1B-ERG5[1][3]
VCaP16[1][3]
ERGi-USU-6 (salt derivative 7b)Cell GrowthVCaP0.089[5]
ERG Protein InhibitionVCaP0.17[5]
RIOK2 Protein InhibitionVCaP0.13[5]
Inhibitor Assay Cell Line Concentration Effect Reference
This compoundMigrationPNT1B-ERG5 µMSignificant reduction in migration rate[3]
InvasionPNT1B-ERG (spheroid)5 µMSignificant reduction in invasion between day 2 and 6[3]
Metastasis (in vivo)Zebrafish xenograft1 µM and 10 µM20-30% decrease in cancer cell dissemination
YK-4-279MigrationPNT1B-ERG5 µMSignificant reduction in migration rate[3]
InvasionPNT1B-ERG (spheroid)5 µMSignificant reduction in invasion between day 2 and 6[3]
ERG inhibitory peptides (RI-EIPs)InvasionProstate cancer cell linesNot specifiedAttenuated tumor cell invasion[6]
Tumor Growth (in vivo)Not specifiedNot specifiedInhibited tumor growth[6]

Experimental Methodologies

The following are summaries of the experimental protocols as described in the cited publications for the key assays used to evaluate the efficacy of these ERG inhibitors.

Cell Lines:

  • VCaP: Human prostate cancer cell line with endogenous overexpression of ERG.

  • PNT1B-ERG: Non-tumorigenic prostate epithelial cell line engineered to stably overexpress ERG.

  • PNT1B-Mock: Control cell line for PNT1B-ERG, does not overexpress ERG.

  • PC3: Human prostate cancer cell line negative for ERG expression.

  • LNCaP: Human prostate cancer cell line negative for ERG expression.

  • HUVEC: Human umbilical vein endothelial cells (normal primary cells).

ERG Transcriptional Activity Assay (Luciferase Reporter Assay): Cells were transiently transfected with a pETS-luc reporter construct containing ETS recognition motifs. Following transfection, cells were treated with varying concentrations of the inhibitor or a DMSO control. Luciferase activity was measured to determine the inhibition of ERG-mediated transcription. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1][3]

Cell Viability Assay (MTS Assay): To assess cytotoxicity, cells were treated with the inhibitors for 72 hours. An MTS assay was then performed to measure cell viability, which is based on the conversion of a tetrazolium compound to a formazan (B1609692) product by metabolically active cells. Absorbance was measured to determine the percentage of viable cells relative to a DMSO control.[1][3]

Cell Migration and Invasion Assays (xCELLigence Real-Time Cell Analysis): Cell migration was monitored using CIM-16 migration plates with the xCELLigence system. Cells were seeded in the upper chamber in serum-free media, with serum-containing media in the lower chamber acting as a chemoattractant. The system measures changes in electrical impedance as cells migrate through pores in the membrane, providing a real-time migration index. For invasion assays, spheroids of cells were embedded in a basement membrane matrix, and the extent of invasion into the surrounding matrix was imaged and quantified over several days.[3]

In Vivo Metastasis Assay (Zebrafish Xenograft Model): Prostate cancer cells were injected into zebrafish larvae. The larvae were then exposed to different concentrations of the inhibitors in their water. After a period of treatment, the dissemination of cancer cells was observed and quantified to determine the effect of the inhibitors on metastasis.[1]

Protein Inhibition Assay (In-Cell Western Assay): For high-throughput screening of ERG protein inhibition, an In-Cell Western assay was developed using a highly specific anti-ERG mouse monoclonal antibody (9FY). This assay allows for the quantification of ERG protein levels within cells after treatment with inhibitors.[7]

Visualizing Pathways and Workflows

To better understand the context of ERG inhibition and the process of evaluating these compounds, the following diagrams have been generated.

ERG_Signaling_Pathway cluster_input Upstream Regulation cluster_erg ERG Oncogenic Activity cluster_output Cellular Outcomes cluster_inhibitor Therapeutic Intervention TMPRSS2_promoter TMPRSS2 Promoter (Androgen Regulated) ERG_gene ERG Gene TMPRSS2_promoter->ERG_gene Fusion ERG_protein ERG Protein ERG_gene->ERG_protein Expression DNA DNA (ETS Binding Site) ERG_protein->DNA Binds to ETS domain Target_Genes Target Genes (e.g., SOX9) ERG_protein->Target_Genes Regulates Transcription Altered Gene Transcription Target_Genes->Transcription Phenotypes Oncogenic Phenotypes (Migration, Invasion, Metastasis) Transcription->Phenotypes VPC_18005 This compound VPC_18005->ERG_protein Inhibits DNA Binding

Caption: Mechanism of ERG-driven oncogenesis and this compound inhibition.

ERG_Inhibitor_Workflow Start Identify ERG Inhibitor (e.g., this compound) In_Vitro In Vitro Evaluation Start->In_Vitro Luciferase Luciferase Assay (ERG Transcriptional Activity) In_Vitro->Luciferase Viability MTS Assay (Cytotoxicity) In_Vitro->Viability Migration Migration/Invasion Assay (xCELLigence) In_Vitro->Migration In_Vivo In Vivo Evaluation Migration->In_Vivo Zebrafish Zebrafish Xenograft (Metastasis) In_Vivo->Zebrafish End Comparative Analysis Zebrafish->End

Caption: High-level experimental workflow for evaluating ERG inhibitors.

References

Benchmarking VPC-18005: A Novel ERG Inhibitor Against Standard Prostate Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of VPC-18005, a preclinical small molecule inhibitor of the ERG transcription factor, against established standard-of-care therapies for advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound based on available preclinical data.

Introduction to this compound

This compound is a novel small molecule antagonist that directly targets the ETS-related gene (ERG) transcription factor.[1][2][3][4][5][6] The fusion of the TMPRSS2 gene to ERG is a common genomic alteration found in approximately 50% of prostate cancers, leading to the overexpression of the ERG protein.[1][4][5][6] This aberrant ERG expression is a key driver of disease progression. This compound functions by binding to the DNA-binding ETS domain of ERG, thereby preventing its transcriptional activity.[1][2][3][4][5][6] Preclinical evidence suggests that this compound has the potential to inhibit metastasis without causing cytotoxicity, a significant departure from the mechanism of many standard chemotherapeutic agents.[1][7]

Current Landscape of Standard Prostate Cancer Therapies

The treatment paradigm for advanced prostate cancer, especially mCRPC, involves several classes of therapeutic agents. These include:

  • Androgen Receptor Signaling Inhibitors (ARSIs):

    • Abiraterone (B193195) Acetate: An androgen biosynthesis inhibitor.

    • Enzalutamide: A second-generation androgen receptor antagonist.[8]

  • Chemotherapy:

    • Docetaxel: A taxane-based chemotherapeutic agent that is a standard first-line treatment for mCRPC.[9][10]

  • Radiopharmaceuticals and PARP inhibitors are also emerging as important treatment modalities.[8]

These therapies have demonstrated varying degrees of efficacy in clinical settings, primarily focused on extending overall survival and improving quality of life.

Comparative Data Analysis

The following tables summarize the available data for this compound and standard-of-care therapies. It is crucial to note that the data for this compound is preclinical, while the data for standard therapies is derived from clinical trials. A direct head-to-head comparison is therefore not yet possible.

Table 1: Mechanism of Action and Therapeutic Target
TherapyMechanism of ActionTherapeutic Target
This compound Small molecule antagonist; directly binds to the ERG-ETS domain, disrupting DNA binding and inhibiting transcriptional activity.[1][2][3][4][5][6]ERG transcription factor
Docetaxel Taxane chemotherapeutic; stabilizes microtubules, leading to cell cycle arrest and apoptosis.[9][10]Tubulin
Enzalutamide Androgen receptor signaling inhibitor; competitively inhibits androgen binding to the androgen receptor (AR), and inhibits AR nuclear translocation and interaction with DNA.[7]Androgen Receptor
Abiraterone Acetate CYP17A1 inhibitor; blocks the synthesis of androgens in the testes, adrenal glands, and prostate tumor tissue.[11]CYP17A1 enzyme
Table 2: Preclinical Efficacy of this compound
Experimental ModelKey Findings
In Vitro Cell Migration Assay 5 µM this compound significantly reduced the migration of ERG-expressing PNT1B-ERG prostate cancer cells.[1]
In Vitro Cell Invasion Assay This compound significantly reduced the invasion of PNT1B-ERG spheroids in a 3D matrix.[1]
Zebrafish Xenograft Model Treatment with 1 µM and 10 µM this compound reduced the occurrence of metastasis of PNT1B-ERG and VCaP cells.[1]
Cell Viability Assay This compound (up to 25 µM) did not decrease the viability of ERG-expressing (PNT1B-ERG, VCaP) or non-ERG expressing (PC3) prostate cells.[1][7]

Visualizing Pathways and Workflows

Signaling Pathway of ERG Inhibition by this compound

ERG_Inhibition_Pathway TMPRSS2_ERG TMPRSS2-ERG Fusion ERG_Protein ERG Protein Overexpression TMPRSS2_ERG->ERG_Protein ERG_ETS_Domain ERG ETS Domain ERG_Protein->ERG_ETS_Domain DNA DNA ERG_ETS_Domain->DNA Binds to ERG_Target_Genes ERG Target Genes (e.g., SOX9) DNA->ERG_Target_Genes Activates Transcription Metastasis Metastasis ERG_Target_Genes->Metastasis VPC18005 This compound VPC18005->ERG_ETS_Domain Binds and blocks

Caption: Mechanism of this compound action on the ERG signaling pathway.

Experimental Workflow for In Vitro Invasion Assay

Invasion_Assay_Workflow start Start cell_culture Culture PNT1B-ERG cells to form spheroids start->cell_culture pretreatment Pre-treat spheroids with This compound, YK-4-279, or DMSO (control) for 24h cell_culture->pretreatment matrix Embed spheroids in Matrigel pretreatment->matrix treatment Add media with respective treatments matrix->treatment imaging Image spheroids every 2 days for 6 days treatment->imaging analysis Quantify invasion area imaging->analysis end End analysis->end

Caption: Workflow for the 3D spheroid invasion assay.

Detailed Experimental Protocols

Cell Migration and Invasion Assays
  • Cell Lines: PNT1B-ERG (ERG-overexpressing) and VCaP (endogenous ERG) prostate cancer cell lines were utilized. PC3 cells served as a non-ERG expressing control.[1]

  • Migration Assay (xCelligence):

    • Cells were seeded in the upper chamber of a CIM-Plate 16.

    • After 24 hours, cells were treated with 5 µM this compound, a comparator compound YK-4-279, or DMSO as a vehicle control.[1]

    • Cell migration to the lower chamber was monitored in real-time using the xCelligence system.

  • Spheroid Invasion Assay:

    • PNT1B-ERG cells were cultured to form spheroids.

    • Spheroids were pre-treated for 24 hours with this compound, YK-4-279, or DMSO.

    • Pre-treated spheroids were embedded in a basement membrane matrix (Matrigel).

    • The invasion of cells from the spheroid into the surrounding matrix was monitored and imaged over 6 days.[1]

Zebrafish Xenograft Model for Metastasis
  • Model: Transparent Casper zebrafish embryos were used.

  • Procedure:

    • PNT1B-ERG or VCaP cells were fluorescently labeled and injected into the perivitelline space of the embryos.

    • Embryos were then exposed to this compound (1 µM or 10 µM) or DMSO in their water.

    • The dissemination of cancer cells from the primary injection site was monitored over 5 days to assess metastasis.[1]

Conclusion

This compound represents a promising, targeted approach for a significant subset of prostate cancers characterized by the TMPRSS2-ERG gene fusion. Its unique anti-metastatic and non-cytotoxic preclinical profile distinguishes it from current standard-of-care therapies that primarily target androgen signaling or induce widespread cell death. While direct comparative efficacy data is not yet available, the preclinical findings for this compound warrant further investigation. Future clinical trials will be essential to determine its safety and efficacy in patients and to understand how it may be integrated into the existing treatment landscape for advanced prostate cancer, potentially as a standalone therapy or in combination with current treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of VPC-18005: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of VPC-18005, a small molecule ERG antagonist. In the absence of specific manufacturer's disposal instructions, these guidelines are based on established best practices for the management of laboratory chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of any powders or aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.[2][3] Adherence to institutional and local regulations is paramount.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound.[1][4] This includes:

  • Unused or expired solid this compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves).[2]

  • Solutions containing this compound.

Do not mix this compound waste with other incompatible chemical waste to prevent unforeseen reactions.[1]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound and contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container has a secure, tight-fitting lid to prevent spills.[4][5]

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled.[4][6] The label should include the following information:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".

  • The concentration (if in solution).

  • The accumulation start date.[4]

  • The primary hazard associated with the compound (e.g., "Toxic," "Bioactive").

Step 4: Storage of Chemical Waste

Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6] This area should be:

  • Well-ventilated.[1]

  • Away from general laboratory traffic.

  • Equipped with secondary containment to contain any potential leaks.[5]

Step 5: Arranging for Disposal

Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and proper disposal.[2] Do not dispose of this compound down the drain or in the regular trash.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unused this compound or Contaminated Material ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid label Label Container Clearly 'Hazardous Waste - this compound' collect_solid->label collect_liquid->label store Store in Secure Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

This compound Disposal Workflow

Potential Deactivation Methodologies

For certain pharmaceutical compounds, chemical deactivation prior to disposal can be an effective way to reduce their biological activity. One common method involves the use of activated carbon, which can adsorb and immobilize active pharmaceutical ingredients.[7][8]

Note: This should only be performed if approved by your institution's EHS department and with a validated protocol.

Experimental Protocol for Deactivation with Activated Carbon (for consideration and institutional approval):

  • Preparation: In a designated chemical fume hood, prepare a slurry of activated carbon in a suitable solvent (e.g., water or ethanol) in a designated waste container.

  • Addition of Waste: Slowly add the this compound waste (both solid and liquid) to the activated carbon slurry with stirring.

  • Adsorption: Allow the mixture to stir for a specified period (e.g., 24 hours) to ensure maximum adsorption of the compound onto the activated carbon.

  • Disposal: The resulting mixture is then collected, labeled as "Hazardous Waste - this compound treated with Activated Carbon," and disposed of through the institutional EHS program.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts for guidance on specific protocols.

References

Personal protective equipment for handling VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of VPC-18005, a small molecule ERG antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE and safety measures.

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.Minimizes inhalation of the compound.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the stability and efficacy of this compound.

Handling:

  • Avoid creating dust when handling the solid form.

  • Prepare solutions in a well-ventilated fume hood.

  • Use non-sparking tools.

  • Ensure adequate ventilation of the working area.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

For long-term storage of the solid powder, recommended temperatures are -20°C for up to 12 months and 4°C for up to 6 months.[1] Once in solvent, store at -80°C for up to 6 months.[1][2]

Disposal Plan

Dispose of unused this compound and its containers in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Experimental Protocol: Cell Migration Assay

The following is a detailed methodology for a key experiment involving this compound, adapted from a study on its effects on prostate cancer cells.[3][4]

Objective: To assess the effect of this compound on the migration of ERG-overexpressing cells.

Methodology:

  • PNT1B-Mock and PNT1B-ERG cells are seeded in the upper chamber of a real-time cell analysis system.

  • After 24 hours, the cells are treated with 5 µM of this compound.

  • Cell migration through the pores of the upper chamber is monitored in real-time.

  • The normalized cell index, a measure of cell migration, is recorded and analyzed.

Visualizing Safe Handling Workflow

The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh Solid Compound Carefully (Avoid Dust Generation) C->D E Prepare Solution with Appropriate Solvent D->E F Store Compound under Recommended Conditions E->F After Use G Doff and Dispose of PPE Correctly F->G H Wash Hands Thoroughly G->H I Dispose of Waste in Accordance with Regulations H->I Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.